CAIX Inhibitor S4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-[(3,5-dimethylphenyl)carbamoylamino]phenyl] sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-7-11(2)9-13(8-10)18-15(19)17-12-3-5-14(6-4-12)22-23(16,20)21/h3-9H,1-2H3,(H2,16,20,21)(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVHSNXRZYOTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery, Synthesis, and Mechanism of the Carbonic Anhydrase IX Inhibitor S4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is intrinsically linked to the hypoxic tumor microenvironment. Its role in pH regulation, promoting cancer cell survival and proliferation, makes it a compelling target for anticancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of S4 (4-(3'-(3",5"-dimethylphenyl)ureido)phenyl sulfamate), a potent and selective small-molecule inhibitor of CAIX. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative inhibitory and cytotoxic data. Furthermore, this guide elucidates the molecular mechanisms of S4, including its impact on key cancer-related signaling pathways, visualized through detailed diagrams.
Introduction: The Role of CAIX in Cancer
Carbonic anhydrase IX (CAIX) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Under hypoxic conditions, prevalent in solid tumors, the expression of CAIX is significantly upregulated, primarily through the action of hypoxia-inducible factor-1α (HIF-1α). By maintaining intracellular pH homeostasis and contributing to the acidification of the tumor microenvironment, CAIX plays a crucial role in tumor progression, metastasis, and resistance to therapy. Its limited expression in normal tissues makes it an attractive and specific target for the development of novel anticancer agents.
Discovery of S4 as a Potent CAIX Inhibitor
S4, with the chemical formula C₁₅H₁₇N₃O₄S and CAS number 1330061-67-0, was identified as a potent and selective inhibitor of the tumor-associated carbonic anhydrase isoforms CAIX and CAXII. It belongs to the class of ureido-substituted sulfamates, which have been investigated for their ability to selectively target these cancer-related enzymes.
Quantitative Biological Activity of S4
The inhibitory potency and selectivity of S4 against various human carbonic anhydrase (hCA) isoforms have been determined through enzymatic assays. Furthermore, its cytotoxic effects have been evaluated in different cancer cell lines. A summary of this quantitative data is presented in the tables below.
Table 1: Inhibitory Activity of S4 against hCA Isoforms
| Isoform | Ki (nM) |
| hCA IX | 7 |
| hCA XII | 2 |
| hCA II | 546 |
| hCA I | 5600 |
Data sourced from MedChemExpress
Table 2: Cytotoxic Activity of S4 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colorectal Carcinoma | 20 |
| MDA-MB-231 | Breast Adenocarcinoma | 481 |
| HCT116 | Colorectal Carcinoma | >1000 |
Data sourced from Cayman Chemical and MedChemExpress
Experimental Protocols
This section provides detailed methodologies for the synthesis of S4 and key biological assays used to characterize its activity.
Synthesis of S4 (4-(3'-(3",5"-dimethylphenyl)ureido)phenyl sulfamate)
The synthesis of S4 involves a multi-step process, beginning with the formation of a ureido-phenol intermediate, followed by sulfamoylation. The following protocol is a representative synthesis based on general methods for preparing ureido-substituted sulfamates.
Step 1: Synthesis of 4-(3-(3,5-dimethylphenyl)ureido)phenol
-
To a solution of 4-aminophenol (B1666318) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran), add 3,5-dimethylphenyl isocyanate at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield 4-(3-(3,5-dimethylphenyl)ureido)phenol.
Step 2: Sulfamoylation of 4-(3-(3,5-dimethylphenyl)ureido)phenol
-
To a solution of 4-(3-(3,5-dimethylphenyl)ureido)phenol in an anhydrous solvent such as N,N-dimethylacetamide (DMAc), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sulfamoyl chloride (H₂NSO₂Cl) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain S4.
CAIX Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
The inhibitory activity of S4 against CAIX is determined by measuring its effect on the CO₂ hydration activity of the enzyme.
-
A stopped-flow instrument is used to measure the enzyme-catalyzed CO₂ hydration reaction.
-
The assay buffer is typically 20 mM HEPES or MOPS, pH 7.4.
-
A solution of the purified recombinant human CAIX enzyme is pre-incubated with varying concentrations of S4 (dissolved in DMSO) for a defined period at a specific temperature (e.g., 25 °C).
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution.
-
The reaction is initiated, and the subsequent pH change due to proton production is monitored using a pH indicator (e.g., p-nitrophenol).
-
The initial rates of the reaction are recorded.
-
The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of S4 on cancer cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells (e.g., HT-29, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of S4 (dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of S4 that inhibits cell growth by 50%, by plotting cell viability against the log of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of S4 is the direct inhibition of the catalytic activity of CAIX. This leads to a disruption of pH homeostasis in the tumor microenvironment, resulting in intracellular acidification and reduced extracellular pH. These changes can trigger various downstream signaling events.
5.1
Unveiling the Potency of S4: A Technical Guide to a Novel Sulfamate Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the biochemical properties of the sulfamate (B1201201) inhibitor S4, a potent and selective antagonist of carbonic anhydrase IX (CAIX) and XII (CAXII). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, delineates detailed experimental methodologies, and visualizes complex biological pathways and workflows. S4, chemically identified as 4-(3'-(3″,5″-dimethylphenyl)ureido)phenyl sulfamate, has emerged as a significant molecule in oncology research due to its targeted inhibitory action and its induction of immunogenic cell death, marking it as a promising candidate for further therapeutic investigation.
Core Biochemical Profile
S4 is a specific, high-affinity inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII.[1] Its mechanism of action is believed to involve the binding of its sulfamate group to the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity.[2][3] This inhibition counteracts the hypoxia-induced extracellular acidification that is characteristic of the tumor microenvironment.[2][4]
Inhibitory Activity and Selectivity
S4 demonstrates marked selectivity for CAIX and CAXII over other carbonic anhydrase isoforms, such as the ubiquitously expressed CAI and CAII.[1] This selectivity is a critical attribute, potentially minimizing off-target effects. The inhibitory constants (Ki) presented below quantify this high-affinity binding.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |
| CAIX | 7 nM[1] |
| CAXII | 2 nM[1] |
| CAII | 546 nM[1] |
| CAI | 5600 nM[1] |
Cellular and In Vivo Pharmacology
The inhibitory action of S4 translates into significant anti-tumor effects across various cancer models, both in vitro and in vivo. Its therapeutic potential is underscored by its ability to reduce cell viability, curb metastatic spread, and uniquely, to stimulate an anti-tumor immune response through the induction of immunogenic cell death.
Anti-proliferative and Anti-metastatic Efficacy
S4 has demonstrated dose-dependent anti-proliferative effects in a range of cancer cell lines, including those of glioma, breast, and colorectal origin.[1][5] Furthermore, in vivo studies have highlighted its anti-metastatic capabilities.[1] In an orthotopic mouse model of breast cancer, S4 significantly reduced the metastatic burden in the lungs without affecting the growth of the primary tumor.[1]
| Cell Line | Cancer Type | IC50 Value |
| HT29 | Colorectal | 20 µM[1] |
| MDA-MB-231 | Breast | 481 µM[1] |
| HCT116 | Colorectal | >1000 µM[1] |
| Hs683 | Glioma | Time and dose-dependent[5] |
| LN229 | Glioma | Time and dose-dependent[5] |
| U87MG | Glioma | Time and dose-dependent[5] |
Induction of Immunogenic Cell Death via Endoplasmic Reticulum Stress
A key finding in the study of S4 is its ability to induce immunogenic cell death (ICD) in glioma cells.[5] This process is initiated by the triggering of the endoplasmic reticulum (ER) stress pathway.[5] S4 treatment leads to the activation of two of the three primary branches of the unfolded protein response: the PERK-eIF2α axis and the IRE1α-XBP1 axis.[5] This cascade of events culminates in the exposure of calreticulin (B1178941) (CRT) on the cell surface and the release of damage-associated molecular patterns (DAMPs) such as high mobility group box 1 (HMGB1) and heat shock proteins HSP70 and HSP90.[5] These molecules act as signals to the immune system, promoting an anti-tumor immune response.[5]
Modulation of CAIX Ectodomain Shedding
S4 has been observed to influence the proteolytic cleavage and shedding of the CAIX ectodomain from the cell surface.[2][4] This effect appears to be cell-type dependent and represents another mechanism by which sulfamate inhibitors may modulate the tumor microenvironment.[2] The precise implications of altered CAIX shedding on tumor biology are an area of ongoing investigation.[2][3]
Key Experimental Protocols
The characterization of S4's biochemical properties has been achieved through a variety of standard and specialized laboratory techniques. Detailed methodologies for several key experiments are provided below.
Cell Viability Assay
This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to assess the dose- and time-dependent effects of S4 on the viability of cancer cells.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
S4 Treatment: Treat the cells with a serial dilution of S4 (e.g., 0-100 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
CCK-8 Reagent Addition: Following the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC50 values using non-linear regression analysis.
Clonogenic Survival Assay
This assay is used to determine the long-term effect of S4 on the ability of single cells to form colonies, a measure of reproductive viability.
Methodology:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
S4 Treatment: Treat the cells with the desired concentration of S4 for a specified period (e.g., 24 hours).
-
Incubation: Remove the S4-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-2 weeks to allow for colony formation.
-
Colony Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.
Western Blotting for DAMPs Release
This protocol is used to detect the release of DAMPs, such as HMGB1 and HSP70/90, into the cell culture supernatant following S4 treatment.
Methodology:
-
Cell Treatment and Supernatant Collection: Treat cells with S4 as required. Collect the cell culture supernatant and concentrate it using centrifugal filter units.
-
Protein Quantification: Determine the protein concentration of the concentrated supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for HMGB1, HSP70, or HSP90. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Tumor Microenvironmental Changes Induced by the Sulfamate Carbonic Anhydrase IX Inhibitor S4 in a Laryngeal Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfamate inhibitor S4 influences carbonic anhydrase IX ectodomain shedding in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX inhibitor S4 triggers release of DAMPs related to immunogenic cell death in glioma cells via endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
S4: A Selective Inhibitor of Carbonic Anhydrase IX and XII for Anticancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Carbonic anhydrases IX (CAIX) and XII (CAXII) are transmembrane enzymes that play a crucial role in regulating pH homeostasis in hypoxic tumors. Their overexpression is associated with tumor progression, metastasis, and resistance to therapy, making them attractive targets for anticancer drug development. S4, a ureido-substituted sulfamate (B1201201) (4-(3'-(3'',5''-dimethylphenyl)ureido)phenyl sulfamate), has emerged as a potent and selective inhibitor of both CAIX and CAXII. This technical guide provides a comprehensive overview of S4, including its inhibitory activity, selectivity, mechanism of action, and preclinical efficacy. Detailed experimental protocols for evaluating S4 and visualizations of the key signaling pathways involved are also presented to facilitate further research and development in this area.
Introduction
Solid tumors are often characterized by regions of hypoxia, which trigger a metabolic shift towards glycolysis. This results in the increased production of acidic metabolites, leading to a decrease in intracellular pH (pHi) and an acidification of the tumor microenvironment (extracellular pH, pHe). To counteract this, cancer cells upregulate pH-regulating proteins, including carbonic anhydrases (CAs).
CAIX and CAXII are transmembrane CAs that are highly expressed in a variety of tumors and are largely absent in normal tissues. They catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby maintaining a relatively alkaline pHi favorable for cancer cell survival and proliferation, while contributing to an acidic pHe that promotes invasion and metastasis. The expression of CAIX is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α).
The tumor-specific expression and critical role of CAIX and CAXII in cancer progression make them compelling therapeutic targets. S4 is a small molecule inhibitor that has demonstrated high potency and selectivity for these tumor-associated CAs.
S4: Inhibitory Activity and Selectivity
S4 is a potent inhibitor of the tumor-associated carbonic anhydrase isoforms CAIX and CAXII, with significantly lower activity against the ubiquitous cytosolic isoforms CAI and CAII. This selectivity is crucial for minimizing off-target effects and potential toxicity.
Data Presentation
The inhibitory activity of S4 against various human carbonic anhydrase isoforms is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |
| CAIX | 7 nM |
| CAXII | 2 nM |
| CAI | 5600 nM |
| CAII | 546 nM |
Table 1: Inhibitory activity (Ki) of S4 against human carbonic anhydrase isoforms.
Mechanism of Action and Signaling Pathways
S4 exerts its anticancer effects by inhibiting the catalytic activity of CAIX and CAXII. This leads to a disruption of pH regulation in cancer cells, resulting in intracellular acidification and a decrease in the acidification of the tumor microenvironment. These pH alterations can trigger apoptosis, inhibit cell proliferation and migration, and potentially enhance the efficacy of conventional chemotherapies.
HIF-1α-Mediated Induction of CAIX in Hypoxia
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9. This leads to the increased transcription and translation of the CAIX protein.
Role of CAIX in pH Regulation and Metastasis
CAIX, at the cell surface, catalyzes the hydration of CO2 to H+ and HCO3-. The protons contribute to the acidification of the extracellular space, which promotes the activity of proteases involved in extracellular matrix (ECM) degradation, facilitating cell invasion. The bicarbonate ions can be transported into the cell by transporters like NBCe1, where they buffer intracellular protons, maintaining a pHi conducive to cell survival and proliferation. S4 inhibits the catalytic activity of CAIX, disrupting this entire process.
Preclinical Efficacy of S4
In vitro and in vivo studies have demonstrated the anticancer potential of S4.
-
Inhibition of Cell Proliferation: S4 has been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells, with IC50 values in the micromolar range.
-
Anti-metastatic Effects: In an orthotopic MDA-MB-231 breast cancer mouse model, S4 significantly reduced the number of lung metastases without affecting primary tumor growth.
-
Combination Therapy: S4 has shown synergistic effects when combined with conventional chemotherapy. In small cell lung cancer models, S4 treatment in combination with cisplatin (B142131) was particularly effective and showed no evidence of acquired cisplatin resistance.
-
Modulation of Extracellular Acidification: Treatment with S4 has been shown to attenuate hypoxia-induced extracellular acidification in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of S4.
Determination of Inhibitory Activity (Ki) by Stopped-Flow Carbonic Anhydrase Assay
This method measures the inhibition of the CO2 hydration activity of CA isoforms.
Materials:
-
Recombinant human CAI, CAII, CAIX, and CAXII
-
Stopped-flow spectrophotometer
-
CO2-saturated water
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
S4 compound dissolved in DMSO
Protocol:
-
Prepare a series of dilutions of S4 in the assay buffer.
-
Pre-incubate the CA enzyme with each concentration of S4 for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Rapidly mix the enzyme-inhibitor solution with CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the reaction.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29)
-
96-well plates
-
Complete cell culture medium
-
S4 compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of S4 for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Cell Migration Assay (Transwell Assay)
This assay assesses the migratory capacity of cancer cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Cancer cell lines
-
Serum-free and serum-containing cell culture medium
-
S4 compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend serum-starved cells in serum-free medium containing different concentrations of S4 and add the cell suspension to the upper chamber of the inserts.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Western Blot for CAIX Expression
This technique is used to detect and quantify the amount of CAIX protein in cell lysates.
Materials:
-
Cell lysates from cancer cells cultured under normoxic and hypoxic conditions, with and without S4 treatment.
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CAIX
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate proteins from cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for CAIX.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative expression of CAIX.
An In-depth Technical Guide to the Role of CAIX Inhibitor S4 in Tumor Microenvironment pH Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The tumor microenvironment (TME) is characterized by hypoxia and extracellular acidosis, conditions that promote tumor progression, metastasis, and resistance to therapy. Carbonic Anhydrase IX (CAIX), a transmembrane enzyme, is a key regulator of pH homeostasis in hypoxic tumors, making it a prime therapeutic target. This document provides a comprehensive technical overview of the sulfamate (B1201201) inhibitor S4, a potent and selective inhibitor of CAIX. We will delve into its mechanism of action, summarize quantitative data on its efficacy, detail relevant experimental protocols, and visualize key pathways and workflows to elucidate its role in modulating the pH of the tumor microenvironment.
The Role of CAIX in Tumor pH Homeostasis
Tumor cells exhibit altered metabolism, primarily relying on glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of acidic metabolites like lactic acid and protons. To survive and proliferate, cancer cells must maintain a slightly alkaline intracellular pH (pHi) of 7.2-7.4 while exporting acidic products, resulting in an acidic extracellular pH (pHe) of 6.5-7.0.
CAIX, a zinc-containing metalloenzyme, is predominantly expressed on the surface of tumor cells in response to hypoxia, a common feature of solid tumors. Its active site faces the extracellular space, where it catalyzes the reversible hydration of carbon dioxide (CO₂) into bicarbonate (HCO₃⁻) and protons (H⁺). This reaction has a dual effect on pH regulation:
-
Extracellular Acidification: The generation of H⁺ ions contributes directly to the acidic TME, which promotes tumor invasion and suppresses immune cell function.
-
Intracellular Alkalinization: The resulting HCO₃⁻ ions can be transported into the cell via bicarbonate transporters, buffering the intracellular environment and maintaining the alkaline pHi necessary for cellular processes.
By facilitating these processes, CAIX is pivotal for the survival and aggressive phenotype of hypoxic tumors.
S4: A Potent and Selective CAIX Inhibitor
S4, chemically known as 4-(3′(3″,5″-dimethylphenyl)-ureido)phenyl sulfamate, is a small molecule inhibitor belonging to the sulfamate class. It demonstrates high selectivity and potent inhibition of the tumor-associated isoforms CAIX and CAXII, with significantly less activity against cytosolic isoforms like CAI and CAII, which are abundant in red blood cells. This selectivity minimizes off-target effects, making S4 a promising candidate for targeted cancer therapy.
Mechanism of Action of S4
S4 functions by binding to the catalytic zinc ion within the active site of the CAIX enzyme. This action blocks the hydration of CO₂, thereby inhibiting the production of protons and bicarbonate. The direct consequences of this inhibition are the disruption of the tumor's pH-regulating machinery, leading to a decrease in extracellular acidification and a potential reduction in intracellular pH. This disruption of pH homeostasis can induce cellular stress, inhibit proliferation and invasion, and potentially lead to apoptosis.
Caption: S4 blocks the CAIX active site, preventing CO₂ hydration and disrupting pH regulation.
Quantitative Data on S4 Efficacy
The following tables summarize the key quantitative findings from preclinical studies involving the CAIX inhibitor S4.
Table 1: Inhibitory Potency of S4 Against Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Kᵢ) | Reference |
| CAIX | 7 nM | |
| CAXII | 2 nM | |
| CAI | 5600 nM | |
| CAII | 546 nM | |
| This table highlights the high potency and selectivity of S4 for the tumor-associated isoforms CAIX and CAXII. |
Table 2: In Vitro Efficacy of S4 (IC₅₀ Values)
| Cell Line | Cancer Type | Condition | IC₅₀ Value (µM) | Reference |
| MDA-MB-231 | Breast | Normoxia | 481 µM | |
| MDA-MB-231 | Breast | Hypoxia (Acute) | > 100 µM | |
| HT29 | Colorectal | Normoxia | 20 µM | |
| HCT116 | Colorectal | - | > 1000 µM | |
| MCF-7 | Breast | Normoxia | ~30 µM | |
| MCF-7 | Breast | Hypoxia (Acute) | > 100 µM | |
| HT29-CAIX high | Colorectal | Normoxia (with Doxorubicin) | 0.08 µM (vs 0.20 µM alone) | |
| MDA-MB-231 | Breast | Hypoxia (with Doxorubicin) | 0.14 µM (vs 0.25 µM alone) | |
| IC₅₀ values show variability across cell lines and conditions. S4 can also enhance the efficacy of chemotherapeutic agents like doxorubicin. |
Table 3: In Vivo and Mechanistic Effects of S4
| Model / Assay | Finding | Quantitative Result | Reference |
| MDA-MB-231 Xenograft | Spontaneous Lung Metastases | Significant reduction | |
| Laryngeal Tumor Xenograft | Proliferation, Apoptosis, Necrosis | No significant change | |
| Laryngeal Tumor Xenograft | Intracellular pH Markers (CHOP, MMP9 mRNA) | No significant change | |
| HT29 Cells | Hypoxia-induced Extracellular Acidification | Attenuated | |
| MDA-MB-231 Spheroids | 3D Cell Invasion | Significantly reduced with 100 µM S4 | |
| In vivo results are model-dependent. While S4 effectively reduces metastasis and invasion in some models, its effect on primary tumor growth and pH markers can vary. |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the effects of S4.
Cell Culture and Hypoxia Induction
-
Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast), FaDu (head and neck), and HT29 (colorectal) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Hypoxia Protocol: To induce hypoxia, cells are placed in a hypoxic chamber or incubator with a gas mixture of 0.5-1% O₂, 5% CO₂, and balanced N₂ for a specified duration (e.g., 24-72 hours) before and during S4 treatment.
Cell Viability and Proliferation Assay (Sulforhodamine B - SRB)
-
Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Expose cells to a range of S4 concentrations (e.g., 1-100 µM) under normoxic or hypoxic conditions for 72-120 hours.
-
Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Solubilization: Wash away unbound dye and air dry the plates. Solubilize the bound stain with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the drug concentration that reduces cell proliferation by 50%.
In Vivo Xenograft Tumor Study
-
Animal Model: Use immunodeficient mice (e.g., NMRI nu/nu). All procedures must be approved by an ethical committee on animal experimentation.
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10⁶ cells) resuspended in Matrigel into the flank of each mouse.
-
Treatment Initiation: When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, S4, doxorubicin, S4 + doxorubicin).
-
Dosing Regimen: Administer S4 via intraperitoneal (i.p.) injection at a specified dose (e.g., 10-25 mg/kg) on a schedule such as 'five days on, two days off'.
-
Monitoring: Measure tumor volume with calipers three times a week. Monitor animal body weight to assess toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., immunohistochemistry for CAIX expression).
pH Measurement Methodologies
Direct measurement of pH changes induced by S4 in the TME is complex. Studies often infer pH changes from downstream markers or use specialized techniques.
-
Indirect Measurement (mRNA markers): Quantify mRNA levels of genes sensitive to intracellular pH changes, such as CHOP (increases with decreasing pHi) and MMP9 (declines with decreasing pHi), using qPCR.
-
Extracellular pH (pHe) Measurement: In vitro, pHe of the culture medium can be measured using a pH-sensitive microelectrode after treatment with S4 under normoxic or hypoxic conditions.
-
In Vivo pH Mapping: Advanced, non-invasive techniques like acidoCEST MRI or Electron Paramagnetic Resonance (EPR) spectroscopy can be used to map tumor pHe in preclinical models, though these have not been extensively reported specifically with S4 treatment.
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and logical sequences related to S4 research.
The Potential Influence of S4 (Andarine) on Hypoxia-Induced Extracellular Acidification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, or low oxygen tension, is a hallmark of various pathological conditions, including solid tumors and ischemic tissues. A key cellular response to hypoxia is a metabolic shift from oxidative phosphorylation to glycolysis, a phenomenon orchestrated primarily by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This metabolic reprogramming leads to increased production of lactic acid and protons, resulting in the acidification of the extracellular microenvironment. This extracellular acidosis is not merely a byproduct of hypoxic metabolism but an active contributor to disease progression, promoting cancer cell invasion, metastasis, and therapeutic resistance.
S4 (Andarine) is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated tissue-selective anabolic effects, particularly in muscle and bone.[1][2][3] Its primary mechanism of action is through high-affinity binding to the androgen receptor (AR), acting as a full agonist in muscle and a partial agonist in tissues like the prostate.[2][4] While the direct effects of S4 on hypoxia-induced metabolic changes have not been extensively studied, the known interplay between androgen receptor signaling and cellular metabolism suggests a potential modulatory role.[5][6][7]
This technical guide provides an in-depth overview of the core mechanisms of hypoxia-induced extracellular acidification and the action of S4. It further proposes a hypothetical framework and detailed experimental protocols to investigate the potential effects of S4 on this critical cellular response to hypoxia.
The Core Mechanism of Hypoxia-Induced Extracellular Acidification
Under normoxic conditions, the transcription factor HIF-1α is continuously synthesized but rapidly degraded. This degradation is mediated by prolyl hydroxylases (PHDs), which hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target it for proteasomal degradation. In a hypoxic environment, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α.[8][9]
Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to a coordinated upregulation of proteins that facilitate the glycolytic switch:[10][11]
-
Glucose Transporters (e.g., GLUT1, GLUT3): Increased expression of these transporters enhances glucose uptake into the cell.
-
Glycolytic Enzymes: Key enzymes of the glycolytic pathway, such as hexokinase, phosphofructokinase, and pyruvate (B1213749) kinase, are upregulated, accelerating the conversion of glucose to pyruvate.
-
Lactate (B86563) Dehydrogenase A (LDHA): This enzyme converts pyruvate to lactate, regenerating NAD+ which is essential for sustained high-rate glycolysis.
-
Pyruvate Dehydrogenase Kinase 1 (PDK1): PDK1 phosphorylates and inhibits pyruvate dehydrogenase, the enzyme that converts pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle. This shunts pyruvate away from mitochondrial oxidation and towards lactate production.
The net result of this metabolic shift is a significant increase in the production of lactic acid and protons, which are then transported out of the cell, leading to the acidification of the extracellular space.[12][13]
Signaling Pathway of Hypoxia-Induced Extracellular Acidification
S4 (Andarine): Mechanism of Action and Metabolic Influence
S4 (Andarine) exerts its effects by binding to the androgen receptor (AR).[1] The AR is a ligand-activated transcription factor that, upon binding to an androgen or a SARM, translocates to the nucleus, dimerizes, and binds to Androgen-Response Elements (AREs) on target genes to modulate their expression.[14] The tissue selectivity of S4 is attributed to its ability to induce a unique conformational change in the AR, leading to differential recruitment of co-activators and co-repressors in various tissues.[1]
While primarily studied for its anabolic effects, androgen receptor signaling is known to have a significant impact on cellular metabolism.[5] In some contexts, AR activation can enhance glucose metabolism, including both glycolysis and the TCA cycle.[6] There is also evidence of crosstalk between the AR and HIF-1α signaling pathways. For instance, Tip60, a histone acetyltransferase critical for AR activation, has been shown to modulate HIF-1α.[6]
Signaling Pathway of S4 (Andarine)
Hypothetical Interaction: S4 and Hypoxia-Induced Extracellular Acidification
Given the known metabolic influence of the androgen receptor, it is plausible that S4 could modulate the cellular response to hypoxia. A hypothetical mechanism could involve the S4-activated AR interacting with the HIF-1α pathway. This interaction could either potentiate or inhibit the hypoxic response, leading to altered rates of extracellular acidification.
Possible Scenarios:
-
Inhibition of HIF-1α: The S4-AR complex could transcriptionally repress HIF-1α expression or stability, thereby blunting the glycolytic switch and reducing extracellular acidification.
-
Potentiation of Glycolysis: Alternatively, AR activation by S4 could synergize with HIF-1α to further upregulate glycolytic enzymes, leading to an even greater increase in extracellular acidification under hypoxic conditions.
-
HIF-1α Independent Metabolic Shift: S4 could alter cellular metabolism through AR-dependent but HIF-1α-independent pathways, which could in turn affect the cell's capacity for glycolysis under hypoxia.
Proposed Integrated Signaling Pathway
Experimental Protocols for Investigation
To elucidate the effect of S4 on hypoxia-induced extracellular acidification, a series of in vitro experiments are proposed.
Cell Culture and Hypoxia Induction
-
Cell Lines: A panel of relevant cell lines should be used, for example, a cancer cell line known to exhibit a strong Warburg effect (e.g., PC-3 prostate cancer cells, which are AR-negative, and LNCaP prostate cancer cells, which are AR-positive) and a non-cancerous cell line for comparison.
-
Culture Conditions: Cells should be cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Hypoxia Induction: Hypoxia (1% O2, 5% CO2, 94% N2) can be achieved using a modular incubator chamber or a specialized hypoxia workstation. Normoxic controls (21% O2, 5% CO2) should be run in parallel.
-
S4 Treatment: S4 (Andarine) should be dissolved in a suitable solvent (e.g., DMSO) and added to the culture media at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 24 hours) under both normoxic and hypoxic conditions.
Measurement of Extracellular Acidification Rate (ECAR)
The Seahorse XF Glycolysis Stress Test is the standard method for measuring ECAR.[15][16]
-
Principle: This assay measures the rate of proton extrusion from cells, which is largely attributable to lactic acid production.
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treat cells with S4 and incubate under normoxic or hypoxic conditions.
-
Prior to the assay, replace the culture medium with bicarbonate-free XF base medium and incubate in a non-CO2 incubator.
-
Perform the assay using a Seahorse XF Analyzer. The assay involves sequential injections of:
-
Glucose: To initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor that shuts down mitochondrial respiration, forcing the cells to rely on glycolysis for ATP production (maximal glycolytic capacity).
-
2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis.
-
-
-
Data Analysis: ECAR is measured in mpH/min and key parameters such as basal glycolysis and maximal glycolytic capacity are calculated.
Lactate Production Assay
-
Principle: A colorimetric or fluorometric assay to quantify the amount of lactate secreted into the culture medium.
-
Procedure:
-
Collect the culture medium from cells treated as described in 4.1.
-
Use a commercial lactate assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize lactate concentration to the total protein content of the cells in each well.
-
Western Blot Analysis for Key Proteins
-
Objective: To determine the effect of S4 on the expression of key proteins in the HIF-1α pathway.
-
Procedure:
-
Lyse cells treated as described in 4.1 and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α, GLUT1, PDK1, LDHA, and AR. A loading control (e.g., β-actin or GAPDH) must be used.
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantify band intensity using densitometry software.
-
Experimental Workflow
Data Presentation: Expected Outcomes
The quantitative data from the proposed experiments can be summarized in the following tables. The values presented are hypothetical and for illustrative purposes.
Table 1: Effect of S4 on Extracellular Acidification Rate (ECAR) (mpH/min)
| Condition | Treatment | Basal ECAR (Normoxia) | Basal ECAR (Hypoxia) | Max. Glycolytic Capacity (Hypoxia) |
| LNCaP (AR+) | Vehicle | 20 ± 2 | 60 ± 5 | 100 ± 8 |
| S4 (100 nM) | 22 ± 3 | 45 ± 4 | 80 ± 7 | |
| PC-3 (AR-) | Vehicle | 25 ± 3 | 70 ± 6 | 120 ± 10 |
| S4 (100 nM) | 26 ± 3 | 72 ± 5 | 118 ± 9 |
*Hypothetical significant difference (p < 0.05) compared to vehicle under the same oxygen condition.
Table 2: Effect of S4 on Lactate Production (µg/mg protein)
| Condition | Treatment | Lactate (Normoxia) | Lactate (Hypoxia) |
| LNCaP (AR+) | Vehicle | 15 ± 1.5 | 50 ± 4 |
| S4 (100 nM) | 16 ± 2 | 38 ± 3* | |
| PC-3 (AR-) | Vehicle | 18 ± 2 | 55 ± 5 |
| S4 (100 nM) | 19 ± 2.5 | 54 ± 4.5 |
*Hypothetical significant difference (p < 0.05) compared to vehicle under the same oxygen condition.
Table 3: Effect of S4 on Protein Expression (Fold Change vs. Normoxia Vehicle)
| Condition | Treatment | HIF-1α (Hypoxia) | GLUT1 (Hypoxia) | PDK1 (Hypoxia) |
| LNCaP (AR+) | Vehicle | 5.0 ± 0.5 | 4.0 ± 0.4 | 3.5 ± 0.3 |
| S4 (100 nM) | 2.5 ± 0.3 | 2.0 ± 0.2 | 1.8 ± 0.2* | |
| PC-3 (AR-) | Vehicle | 5.2 ± 0.6 | 4.1 ± 0.5 | 3.6 ± 0.4 |
| S4 (100 nM) | 5.1 ± 0.5 | 4.0 ± 0.4 | 3.5 ± 0.3 |
*Hypothetical significant difference (p < 0.05) compared to vehicle under hypoxia.
Conclusion
While direct evidence is currently lacking, there is a strong theoretical basis for investigating the influence of the selective androgen receptor modulator S4 (Andarine) on hypoxia-induced extracellular acidification. The known metabolic regulatory functions of the androgen receptor suggest a potential for S4 to modulate the HIF-1α-driven glycolytic switch. The experimental framework detailed in this guide provides a comprehensive approach to elucidating this potential interaction. Understanding whether S4 can attenuate or exacerbate hypoxic acidosis has significant implications for its potential therapeutic applications, particularly in diseases characterized by both hypoxia and metabolic dysregulation, such as cancer. The findings from such studies would provide valuable insights for researchers, scientists, and drug development professionals in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. fitscience.co [fitscience.co]
- 4. youtube.com [youtube.com]
- 5. Androgen Receptor Signaling and Metabolic and Cellular Plasticity During Progression to Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Androgen Receptor Signaling and Metabolic and Cellular Plasticity During Progression to Castration Resistant Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 8. The transcription factor HIF-1α plays a critical role in the growth factor-dependent regulation of both aerobic and anaerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances of HIF‑1α/glycolysis axis in non‑small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
The Impact of the S4 Inhibitor on Cancer Cell Invasion and Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the S4 inhibitor, a potent and selective antagonist of carbonic anhydrase IX (CAIX), and its significant impact on the crucial processes of cancer cell invasion and metastasis. Emerging research highlights the potential of S4 as a therapeutic agent to counteract the aggressive phenotype of various cancers by targeting the tumor microenvironment. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Targeting Tumor Acidity
The S4 inhibitor is a sulfamate-based compound, chemically identified as 4-(3′(3″,5″-dimethylphenyl)-ureido)phenyl sulfamate[1][2][3]. Its primary mechanism of action is the potent and selective inhibition of carbonic anhydrase IX and XII (CAIX/XII)[2][4]. CAIX is a transmembrane enzyme highly overexpressed in many solid tumors in response to hypoxia[5]. Its catalytic activity contributes to the acidification of the extracellular tumor microenvironment, a condition known to promote tumor cell migration, invasion, and ultimately, metastasis[1][6].
By inhibiting CAIX, the S4 inhibitor disrupts the pH regulation in cancer cells, leading to a less acidic tumor microenvironment. This interference with pH homeostasis is a key factor in its anti-metastatic effects[1][6].
Signaling and Mechanistic Pathway of S4 Inhibition
Caption: Mechanism of S4 inhibitor action on CAIX in the tumor microenvironment.
Quantitative Data Summary
The efficacy of the S4 inhibitor has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: Inhibitory Potency of S4
| Target Enzyme | Ki (nM) | Reference |
| Carbonic Anhydrase IX (CAIX) | 7 | [4] |
| Carbonic Anhydrase XII (CAXII) | 2 | [4] |
| Carbonic Anhydrase II (CAII) | 546 | [4] |
| Carbonic Anhydrase I (CAI) | 5600 | [4] |
Table 2: In Vitro Efficacy of S4 on Cancer Cell Lines
| Cell Line | Assay | Condition | IC50 (µM) | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Proliferation (MTT) | Anoxia | 481 | Inhibition of proliferation | [2][4] |
| HT-29 (Colorectal Cancer) | Proliferation (MTT) | Anoxia | 20 | Inhibition of proliferation | [2][4] |
| HCT116 (Colorectal Cancer) | Proliferation (MTT) | Anoxia | >1000 | No significant inhibition | [2][4] |
| MDA-MB-231 (Breast Cancer) | Migration | Anoxia (24h) | 3.3 - 33 | Dose-dependent inhibition | [4] |
| MDA-MB-231 (Breast Cancer) | Cell Spreading | Anoxia (15-60 min) | 33 | Delayed cell spreading | [4] |
| FaDu (Head and Neck Cancer) | Clonogenicity | - | - | Enhanced doxorubicin (B1662922) cytotoxicity | [5] |
Table 3: In Vivo Efficacy of S4
| Cancer Model | Treatment | Effect on Primary Tumor | Effect on Metastasis | Reference |
| MDA-MB-231 (Orthotopic) | 10 mg/kg i.p. for 14 days | No effect on growth | Significantly reduced lung metastasis | [2][4][5] |
| HCT116 (Intrasplenic) | 10 mg/kg i.p. (5 days on, 2 off) | No effect on growth | Reduced number of viable metastatic cells in the lung | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of the S4 inhibitor on cancer cell invasion.
Boyden Chamber Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis[7][8].
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
S4 inhibitor stock solution (in DMSO)
-
Cancer cell line (e.g., MDA-MB-231)
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
-
PBS, Trypsin, Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to 1 mg/mL in cold, serum-free medium.
-
Add 100 µL of diluted Matrigel to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for 4-6 hours to allow for gel formation.
-
-
Cell Preparation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Starve cells in serum-free medium for 24 hours.
-
Trypsinize, count, and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 500 µL of medium with 10% FBS to the lower chamber of the 24-well plate.
-
In the upper chamber, add 100 µL of the cell suspension.
-
Add the S4 inhibitor at desired concentrations (e.g., 0, 3.3, 10, 33 µM) to both the upper and lower chambers. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. For studies under hypoxic conditions, a specialized hypoxia chamber is used.
-
-
Cell Staining and Quantification:
-
After incubation, remove the medium from the upper chamber.
-
Use a cotton swab to gently remove non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS.
-
Elute the stain with 10% acetic acid and measure the absorbance at 590 nm, or count the stained cells in multiple fields under a microscope.
-
Workflow for Boyden Chamber Invasion Assay
Caption: Workflow for a typical Boyden chamber cell invasion assay.
Conclusion and Future Directions
The S4 inhibitor demonstrates significant potential as an anti-metastatic agent by targeting the tumor-specific enzyme CAIX and disrupting the acidic tumor microenvironment that drives cancer cell invasion. The quantitative data consistently show its ability to inhibit cell migration and metastasis in preclinical models, often without affecting primary tumor growth. The provided experimental protocols offer a framework for further investigation into the efficacy and mechanism of S4 and similar CAIX inhibitors.
Future research should focus on elucidating the downstream signaling events affected by the S4-induced pH modulation, exploring combination therapies to enhance its anti-cancer effects, and advancing clinical trials to evaluate its therapeutic potential in cancer patients.
References
- 1. Tumor Microenvironmental Changes Induced by the Sulfamate Carbonic Anhydrase IX Inhibitor S4 in a Laryngeal Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Sulfamate inhibitor S4 influences carbonic anhydrase IX ectodomain shedding in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CAIX Inhibitor S4 in In Vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the carbonic anhydrase IX (CAIX) inhibitor, S4, in in vitro cell proliferation assays. S4 is a potent and selective inhibitor of CAIX and carbonic anhydrase XII (CAXII), enzymes often overexpressed in hypoxic solid tumors and implicated in tumor progression and metastasis.[1][2][3]
Mechanism of Action
Carbonic anhydrase IX is a transmembrane enzyme that plays a crucial role in maintaining pH homeostasis in tumor cells, particularly under hypoxic conditions.[2][3][4] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment while maintaining a neutral to alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[2][3][4] S4 inhibits the catalytic activity of CAIX, leading to a disruption of pH balance, which can result in decreased cell proliferation and induction of apoptosis.[2][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of the CAIX inhibitor S4 across various cancer cell lines.
Table 1: Inhibitory Constants (Ki) of S4 for Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Ki (nM) |
| CAIX | 7 |
| CAXII | 2 |
| CAII | 546 |
| CAI | 5600 |
Data sourced from MedChemExpress and Cayman Chemical.[1][6]
Table 2: Half-maximal Inhibitory Concentration (IC50) of S4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Conditions | Incubation Time | IC50 (µM) |
| HT-29 | Colorectal Cancer | Anoxic | 96 hours (24h pre-incubation) | 20 |
| MDA-MB-231 | Breast Cancer | Anoxic | 96 hours (24h pre-incubation) | 481 |
| HCT116 | Colorectal Cancer | Anoxic | 96 hours (24h pre-incubation) | >1000 |
| Hs683 | Glioma | Normoxic | 24, 48, 72 hours | Dose- and time-dependent inhibition |
| LN229 | Glioma | Normoxic | 24, 48, 72 hours | Dose- and time-dependent inhibition |
| U87MG | Glioma | Normoxic | 24, 48, 72 hours | Dose- and time-dependent inhibition |
Data compiled from studies on MedChemExpress and in glioma cell lines.[1][7]
Experimental Protocols
In Vitro Cell Proliferation Assay Using CCK-8
This protocol is a general guideline for assessing the effect of S4 on the proliferation of cancer cell lines, such as glioma cells, using a Cell Counting Kit-8 (CCK-8) assay.[7]
Materials:
-
Cancer cell line of interest (e.g., LN229, U87MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Multifunctional microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of S4 in complete growth medium. Common concentrations to test range from 0.01 µM to 100 µM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of S4. Include a vehicle control (DMSO) at the same final concentration as in the S4-treated wells.
-
Incubation with Inhibitor: Incubate the cells with S4 for the desired time points (e.g., 24, 48, and 72 hours).[7]
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vitro Cell Proliferation Assay Using MTT
This protocol outlines the use of an MTT assay to determine the effect of S4 on the proliferation of cell lines like HT-29 and MDA-MB-231.[1]
Materials:
-
Cancer cell line of interest (e.g., HT-29, MDA-MB-231)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation (optional but recommended for some protocols): Pre-incubate cells for 24 hours before adding the compound.[1]
-
Treatment: Treat cells with various concentrations of S4 (e.g., 1, 10, 100 µM) for 24 hours.[1]
-
Compound Washout (optional but recommended for some protocols): After the initial 24-hour treatment, wash out the compound and replace it with fresh medium.[1]
-
Incubation: Continue to incubate the cells for a total of 96 hours from the start of the experiment.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 value.
Visualizations
Signaling Pathway of CAIX in the Tumor Microenvironment
Caption: CAIX signaling under hypoxia and its inhibition by S4.
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for assessing S4's effect on cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor Microenvironmental Changes Induced by the Sulfamate Carbonic Anhydrase IX Inhibitor S4 in a Laryngeal Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Carbonic anhydrase IX inhibitor S4 triggers release of DAMPs related to immunogenic cell death in glioma cells via endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the S4 Inhibitor in a 3D Spheroid Invasion Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the S4 inhibitor, a potent and selective inhibitor of carbonic anhydrase IX/XII (CA IX/XII)[1], in a three-dimensional (3D) spheroid invasion model. This model serves as a physiologically relevant in vitro system to assess the invasive potential of cancer cells and to evaluate the efficacy of anti-invasive therapeutic agents.
Introduction
Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. 3D spheroid models mimic the microenvironment of solid tumors more accurately than traditional 2D cell cultures, providing a more reliable platform for drug screening and mechanistic studies. The S4 inhibitor targets carbonic anhydrase IX (CAIX), a key enzyme involved in pH regulation in the tumor microenvironment, which is often overexpressed in various cancers and is associated with poor prognosis and increased metastasis[2][3][4]. By inhibiting CAIX, S4 has been shown to impede the migration and invasion of cancer cells, making it a promising candidate for anti-cancer therapy[5][6].
Data Presentation
The following table summarizes the quantitative data on the effect of the S4 inhibitor on the invasion of MDA-MB-231 breast cancer cell spheroids embedded in a collagen matrix. Data is derived from studies observing significant inhibition of spheroid invasion at various concentrations of S4.
| Cell Line | Matrix | Inhibitor | Concentration (µM) | Time Point | % Invasion Inhibition (Normalized to Control) | Reference |
| MDA-MB-231 | Collagen I | S4 | 30 | 48 hours | Significant Inhibition | [5] |
| MDA-MB-231 | Collagen I | S4 | 100 | 48 hours | Significant Inhibition | [5] |
Note: The referenced study demonstrated significant inhibition of invasion through representative images and statistical analysis but did not provide specific percentage values. The table reflects the reported significant inhibitory effect at these concentrations.
Experimental Protocols
This section details the methodologies for conducting a 3D spheroid invasion assay with the S4 inhibitor.
Protocol 1: 3D Spheroid Formation
-
Cell Culture: Culture cancer cells (e.g., MDA-MB-231) in appropriate growth medium until they reach 70-80% confluency.
-
Cell Suspension Preparation: Harvest the cells using trypsin-EDTA, neutralize the trypsin, and centrifuge to obtain a cell pellet. Resuspend the pellet in fresh growth medium to create a single-cell suspension.
-
Spheroid Formation:
-
Hanging Drop Method: Pipette 20 µL drops of the cell suspension (typically 2.5 x 10⁴ cells/mL) onto the inside of a petri dish lid. Invert the lid over a dish containing PBS to maintain humidity and incubate for 48-72 hours to allow spheroid formation.
-
Ultra-Low Attachment Plates: Seed cells into 96-well round-bottom ultra-low attachment plates at a desired density (e.g., 1,000-5,000 cells/well) in 100 µL of media. Centrifuge the plate briefly to collect cells at the bottom of the well and incubate for 48-72 hours.
-
Protocol 2: Spheroid Invasion Assay
-
Matrix Preparation: Thaw a basement membrane extract (BME) like Matrigel® or prepare a collagen I solution on ice to prevent premature polymerization.
-
Embedding Spheroids:
-
Gently collect the formed spheroids.
-
Resuspend the spheroids in the cold matrix solution.
-
Pipette the spheroid-matrix suspension into the wells of a pre-chilled 24-well or 96-well plate.
-
-
Matrix Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Treatment with S4 Inhibitor:
-
Prepare serial dilutions of the S4 inhibitor in cell culture medium.
-
Carefully add the medium containing the desired concentrations of S4 (and a vehicle control) on top of the solidified matrix.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator.
-
Capture images of the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours) using an inverted microscope with a digital camera.
-
Protocol 3: Quantification of Spheroid Invasion
-
Image Analysis Software: Utilize software such as ImageJ or other dedicated image analysis platforms.
-
Measurement of Invasion Area:
-
Open the captured images in the software.
-
Use the freehand selection tool to trace the boundary of the initial spheroid core (at time 0) and the total area of invasion (core + invading cells) at subsequent time points.
-
Calculate the "Invasion Area" by subtracting the initial core area from the total area at each time point[7][8].
-
The "Normalized Invasion" can be calculated by dividing the invasion area of treated spheroids by the invasion area of control spheroids.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: S4 inhibitor mechanism of action.
Experimental Workflow Diagram
Caption: 3D spheroid invasion assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: S4 Inhibitor Treatment in an MDA-MB-231 Xenograft Model
These application notes provide a detailed protocol for evaluating the efficacy of the S4 inhibitor (Andarine), a selective androgen receptor modulator (SARM), in a triple-negative breast cancer xenograft model using the MDA-MB-231 cell line. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The MDA-MB-231 cell line, derived from a metastatic mammary adenocarcinoma, is a widely utilized model for triple-negative breast cancer (TNBC) due to its aggressive and invasive phenotype.[1] The androgen receptor (AR) is expressed in a significant subset of TNBC, presenting a potential therapeutic target.[2] S4, also known as Andarine, is a selective androgen receptor modulator that has demonstrated anti-cancer properties in various cancer models.[3][4] In vitro studies on MDA-MB-231 cells have shown that S4 can significantly reduce cell viability, suppress clonogenicity and migration, and induce apoptosis and cell cycle arrest at the G0/G1-S phase.[5][6] These effects are associated with the upregulation of tumor suppressor genes such as TP53, CDKN1A, and BAX.[5] This protocol outlines the in vivo evaluation of S4 in an MDA-MB-231 xenograft mouse model.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and a representative in vivo study design.
Table 1: In Vitro Efficacy of S4 on MDA-MB-231 Cells
| Parameter | Value | Reference |
| IC₅₀ (24 hours) | 0.067 mM | [5][7] |
| IC₅₀ (48 hours) | Not explicitly stated, but 0.05 mM reduced viability to 51% | [6] |
| Cell Cycle Arrest | G0/G1-S phase | [5] |
Table 2: Representative In Vivo Study Design and Endpoint Measurement
| Parameter | Description | Example Value/Metric |
| Animal Model | Female immunodeficient mice (e.g., BALB/c nude) | 6-8 weeks old |
| Cell Inoculum | 5 x 10⁶ MDA-MB-231 cells in 100 µL (1:1 PBS/Matrigel) | Subcutaneous or mammary fat pad injection |
| Treatment Group | S4 (Andarine) | 10 mg/kg body weight |
| Vehicle Control | To be determined based on S4 formulation | e.g., DMSO, PEG300 |
| Administration | Intraperitoneal (i.p.) injection | 5 days on, 2 days off |
| Study Duration | 2-4 weeks, or until tumors reach endpoint | Tumor volume ~1500 mm³ |
| Primary Endpoint | Tumor Growth Inhibition | Tumor Volume (mm³) |
| Secondary Endpoint | Body Weight | Grams (g) |
| Metastasis Assessment | Lung colony count |
Experimental Protocols
3.1. Cell Culture
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
3.2. Xenograft Model Establishment
-
Harvest MDA-MB-231 cells during the logarithmic growth phase using trypsin.
-
Wash the cells twice with sterile, serum-free DMEM or PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free DMEM and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[8] Keep the cell suspension on ice.
-
Anesthetize female immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old).
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank or orthotopically into the mammary fat pad.[8][9]
-
Monitor the mice for tumor development. Tumors should be palpable within 1-2 weeks.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
3.3. S4 Inhibitor Preparation and Administration
-
Prepare the S4 inhibitor solution. The vehicle will depend on the supplier's recommendations (e.g., DMSO, PEG300).
-
The recommended dose for in vivo studies is 10 mg/kg body weight.[10]
-
Administer the S4 solution or vehicle control to the respective groups via intraperitoneal (i.p.) injection.
-
Follow a treatment schedule of 5 consecutive days of administration followed by 2 days of rest.[10] This cycle should be repeated for the duration of the study.
3.4. Monitoring and Data Collection
-
Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
-
At the end of the study (when tumors in the control group reach the predetermined endpoint, e.g., ~1500 mm³), euthanize the mice.
-
Excise the tumors and record their final weight.
-
If investigating metastasis, harvest relevant organs (e.g., lungs) for further analysis, such as counting metastatic nodules.[10]
Visualizations
References
- 1. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Selective androgen receptor modulators (SARMs) negatively regulate triple-negative breast cancer growth and epithelial:mesenchymal stem cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective androgen receptor modulator, S4, displays robust anti-cancer activity on hepatocellular cancer cells by negatively regulating PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbcf.org.au [nbcf.org.au]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Clonogenic Survival Assay with CAIX Inhibitor S4 Under Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and is associated with aggressive tumor phenotypes, resistance to therapy, and poor patient prognosis.[1][2][3] A key mediator of the cellular response to hypoxia is the transmembrane enzyme Carbonic Anhydrase IX (CAIX).[1][2][3][4] CAIX is strongly induced by hypoxia through the transcription factor HIF-1α and plays a crucial role in pH regulation, promoting cancer cell survival and proliferation in the acidic tumor microenvironment.[3][5][6] This makes CAIX an attractive therapeutic target. S4 is a potent and selective sulfamate-based inhibitor of CAIX and CAXII with demonstrated anti-proliferative and anti-metastatic effects in various cancer models.[7][8][9] This document provides detailed application notes and protocols for performing a clonogenic survival assay to evaluate the efficacy of the CAIX inhibitor S4 under hypoxic conditions.
Principle of the Assay
The clonogenic survival assay is an in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony (clone).[10] This assay is the gold standard for assessing the cytotoxic and cytostatic effects of anticancer agents. By treating cancer cells with the this compound under hypoxic conditions and subsequently assessing their colony-forming ability, researchers can quantify the impact of CAIX inhibition on cancer cell survival in a physiologically relevant context.
Signaling Pathway of CAIX in Hypoxia
Under hypoxic conditions, the α-subunit of the Hypoxia-Inducible Factor (HIF-1) is stabilized and translocates to the nucleus, where it dimerizes with the β-subunit. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CAIX.[3] CAIX, located on the cell surface, catalyzes the reversible hydration of carbon dioxide to protons and bicarbonate ions.[1][6] This enzymatic activity contributes to the maintenance of a neutral intracellular pH (pHi) while acidifying the extracellular microenvironment (pHe). By extruding acid, CAIX helps cancer cells to survive and proliferate in the harsh, acidic conditions generated by increased glycolysis (the Warburg effect) under hypoxia.[3][5][6] Inhibition of CAIX by S4 is expected to disrupt this pH-regulating mechanism, leading to intracellular acidosis and subsequent reduction in cell survival and proliferation.
Caption: CAIX signaling pathway under hypoxia and its inhibition by S4.
Experimental Workflow
The clonogenic survival assay involves several key steps: cell seeding, treatment with the this compound, exposure to hypoxic conditions, incubation to allow for colony formation, and finally, colony staining and counting.
Caption: Experimental workflow for the clonogenic survival assay with S4 under hypoxia.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of CAIX inhibition on clonogenic survival under hypoxia from published studies.
| Cell Line | Inhibitor | Concentration | Hypoxic Condition | Effect on Clonogenic Survival | Reference |
| MDA-MB-231 (Breast) | RNAi against CAIX | - | Hypoxia | 50% reduction | [1][4] |
| HT29 (Colorectal) | S4 | 100 µM | 0.2% O₂ for 24h | Reduced clonogenic survival | [5][11] |
| FaDu (Head and Neck) | S4 | Not specified | Hypoxia | Enhanced cytotoxicity of doxorubicin | [8] |
| Glioma cells | S4 | 60 µM | Not specified | Significantly decreased clonal growth | [7] |
| H460 (Lung) | Novel fluorinated CAIX inhibitors | Effective dose based on pH assays | Hypoxia | Decreased clonogenic survival of spheroids | [12] |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HT29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution prepared in DMSO)
-
6-well or 100 mm cell culture plates
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 0.1-1% O₂)
-
Fixing solution (e.g., 10% formalin or methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Deionized water
-
Microscope
Protocol
1. Cell Seeding
1.1. Culture the chosen cancer cell line to ~80% confluency.
1.2. Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).
1.3. Seed a predetermined number of cells into 6-well plates or 100 mm dishes. The seeding density should be optimized for each cell line to yield 50-150 countable colonies in the control plates. This may range from 100 to 1000 cells per well/dish.
1.4. Incubate the plates overnight in a standard cell culture incubator (37°C, 5% CO₂) to allow cells to attach.
2. Treatment with S4 and Hypoxic Exposure
2.1. Prepare serial dilutions of the this compound in complete culture medium. A concentration range of 10-100 µM is a reasonable starting point based on published data.[5][7][13] Include a vehicle control (DMSO) at the same final concentration as in the highest S4 treatment group.
2.2. Aspirate the medium from the seeded plates and replace it with the medium containing the different concentrations of S4 or the vehicle control.
2.3. Immediately transfer the plates to a pre-equilibrated hypoxia chamber or incubator set to the desired oxygen level (e.g., 0.5% O₂) for a duration of 24 to 72 hours. The optimal duration of hypoxic exposure may need to be determined empirically.
3. Colony Formation
3.1. After the hypoxic incubation period, remove the plates from the hypoxia chamber.
3.2. Aspirate the S4-containing medium and wash the cells gently with PBS.
3.3. Add fresh, drug-free complete culture medium to each well/dish.
3.4. Return the plates to a standard normoxic incubator (37°C, 5% CO₂) and incubate for 7-14 days, or until visible colonies are formed. The incubation time will vary depending on the doubling time of the cell line.
4. Colony Fixation and Staining
4.1. After the incubation period, aspirate the medium and gently wash the plates twice with PBS.
4.2. Add enough fixing solution to cover the bottom of the plates and incubate for 10-15 minutes at room temperature.
4.3. Discard the fixing solution and allow the plates to air dry completely.
4.4. Add the crystal violet staining solution to each well/dish and incubate for 20-30 minutes at room temperature.
4.5. Gently wash the plates with deionized water to remove excess stain and allow them to air dry.
5. Data Acquisition and Analysis
5.1. Count the number of colonies in each well/dish. A colony is typically defined as a cluster of at least 50 cells.[14][15]
5.2. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
- PE = (Number of colonies formed / Number of cells seeded) x 100%
- SF = PE of treated sample / PE of control sample
5.3. Plot the surviving fraction as a function of the S4 concentration to generate a dose-response curve.
Conclusion
The clonogenic survival assay is a robust method to assess the long-term effects of the this compound on the reproductive integrity of cancer cells under hypoxic conditions. By following the detailed protocols and considering the information provided in these application notes, researchers can effectively evaluate the potential of CAIX inhibition as a therapeutic strategy for hypoxic tumors. The data generated from this assay can provide valuable insights for drug development and preclinical studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 7. Carbonic anhydrase IX inhibitor S4 triggers release of DAMPs related to immunogenic cell death in glioma cells via endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulfamate inhibitor S4 influences carbonic anhydrase IX ectodomain shedding in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of pH regulation as a therapeutic strategy in hypoxic human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
Application of S4, a Carbonic Anhydrase IX Inhibitor, in Combination with Doxorubicin Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) is a potent anthracycline antibiotic widely employed in chemotherapy for a range of malignancies, including breast cancer, sarcomas, and various carcinomas. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to cell cycle arrest and apoptosis. However, the efficacy of doxorubicin can be hampered by the unique tumor microenvironment. A key feature of many solid tumors is hypoxia, which leads to the upregulation of hypoxia-inducible factor-1α (HIF-1α) and its downstream targets, including Carbonic Anhydrase IX (CAIX).
CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its expression is predominantly localized to tumor cells and is associated with poor prognosis. By exporting protons, CAIX contributes to the acidification of the extracellular tumor microenvironment. This acidic environment can limit the uptake and efficacy of weakly basic chemotherapeutic drugs like doxorubicin through a phenomenon known as "ion trapping".
S4 is a selective, small-molecule inhibitor of CAIX. By inhibiting CAIX activity, S4 is hypothesized to increase the peritumoral pH, thereby enhancing the intracellular accumulation and cytotoxic effects of doxorubicin. This application note provides a summary of the preclinical data on the combination of S4 and doxorubicin, along with detailed protocols for evaluating this therapeutic strategy.
Data Presentation
The following table summarizes the in vitro efficacy of doxorubicin in combination with the S4 inhibitor across various cancer cell lines.
| Cell Line | Condition | Treatment | IC50 (µM) | p-value | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Hypoxia | Doxorubicin | 0.25 | ||
| Hypoxia | Doxorubicin + S4 | 0.14 | 0.0003 | ||
| HT29 (Colorectal Adenocarcinoma) - CAIX high | Normoxia | Doxorubicin | 0.20 | ||
| Normoxia | Doxorubicin + S4 | 0.08 | <0.0001 | ||
| HT29 (Colorectal Adenocarcinoma) - CAIX low | Normoxia | Doxorubicin | Not specified | ||
| Normoxia | Doxorubicin + S4 | 0.09 | <0.0001 |
Note: In vivo studies using xenograft models have shown conflicting results. While in vitro data suggests a synergistic effect, the combination of S4 and doxorubicin did not enhance, and in some cases decreased, the efficacy of doxorubicin in vivo. These findings highlight the complexity of the tumor microenvironment and the need for further investigation into the role of CAIX inhibitors in combination chemotherapy.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action
The combination of a CAIX inhibitor like S4 with doxorubicin is designed to overcome a key mechanism of drug resistance in the tumor microenvironment. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of S4 and doxorubicin combination therapy.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of S4 and doxorubicin combination therapy.
Caption: Experimental workflow for in vitro combination studies.
Experimental Protocols
Cell Culture
-
Cell Lines: MDA-MB-231, FaDu, HT29-CAIX high, and HT29-CAIX low cells can be used.
-
Media: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. For hypoxic conditions, use a hypoxic chamber with 1% O2, 5% CO2, and 94% N2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of doxorubicin in sterile water or DMSO. Prepare a stock solution of S4 inhibitor in DMSO. Serially dilute the drugs in culture media to the desired concentrations.
-
Treatment: Remove the old media and add 100 µL of media containing the drugs (doxorubicin alone, S4 alone, or the combination) to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours under either normoxic or hypoxic conditions.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis. The Combination Index (CI) can be calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blotting for CAIX Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CAIX overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Conclusion
The combination of the S4 inhibitor with doxorubicin represents a rational therapeutic strategy to overcome hypoxia-induced drug resistance. While in vitro studies have demonstrated promising synergistic effects in specific cancer cell lines, the translation of these findings to in vivo models has been challenging. Further research is necessary to elucidate the complex interplay between CAIX inhibition, tumor microenvironment pH, and the efficacy of chemotherapeutic agents. The protocols
Application Notes & Protocols: A Framework for Evaluating S4 and Cisplatin Co-Treatment in Small Cell Lung Cancer (SCLC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy characterized by rapid growth, early metastasis, and the swift development of chemoresistance. The standard first-line treatment for SCLC often includes a platinum-based agent, such as cisplatin (B142131), combined with etoposide. Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. Despite high initial response rates, the majority of SCLC patients relapse with drug-resistant disease, posing a significant clinical challenge.
To address cisplatin resistance and improve therapeutic outcomes, combination therapies are under intense investigation. This document outlines a comprehensive experimental framework for evaluating the co-treatment of cisplatin with a hypothetical synergistic agent, hereafter referred to as "Compound S4," in preclinical SCLC models. The protocols and principles described herein are based on established methodologies and can be adapted for various investigational compounds. For the purpose of illustrating potential mechanisms, Compound S4 is conceptualized as an agent that may, for example, inhibit cell cycle progression (like a CDK4 inhibitor) or interfere with DNA repair pathways, thereby potentiating the DNA-damaging effects of cisplatin.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedure for culturing human SCLC cell lines, which are essential for in vitro modeling.
-
Cell Lines:
-
NCI-H69, NCI-H446 (chemosensitive SCLC lines)
-
DMS153, NCI-H417 (chemoresistant SCLC lines)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. SCLC cells often grow in suspension as aggregates.
-
Subculture:
-
Aspirate the cell suspension and transfer to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
To disaggregate clumps, gently pipette the suspension up and down.
-
Seed cells at a density of 2-5 x 10⁵ cells/mL. Passage cells every 2-3 days to maintain exponential growth.
-
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of Compound S4 and cisplatin, both alone and in combination, on SCLC cells. The MTT assay measures the metabolic activity of viable cells.
-
Procedure:
-
Cell Seeding: Seed SCLC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight.
-
Treatment: Prepare serial dilutions of Compound S4 and cisplatin in culture medium. Treat cells with varying concentrations of Compound S4 alone, cisplatin alone, or in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) for each treatment. Combination Index (CI) values can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis following treatment, using Annexin V-FITC (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).
-
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ SCLC cells in 6-well plates. After 24 hours, treat with Compound S4, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values). Incubate for 24 to 48 hours.
-
Cell Harvesting: Collect cells (including supernatant) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the co-treatment on cell cycle distribution by staining cellular DNA with Propidium Iodide (PI).
-
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁶ SCLC cells in 6-well plates and treat as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at 4°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo SCLC Xenograft Model
This protocol evaluates the in vivo efficacy of the S4 and cisplatin co-treatment in a mouse model.
-
Animal Model: Female athymic nude mice (5-6 weeks old). All experiments must be approved by an Institutional Animal Care and Use Committee.
-
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate 2 x 10⁶ NCI-H526 SCLC cells (resuspended in 0.1 mL of PBS/Matrigel solution) into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach a palpable volume (e.g., 100-150 mm³). 3
-
Application Note: Analysis of Apoptosis by Flow Cytometry Following S4 Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of apoptosis in cultured cells following treatment with an S4 inhibitor using Annexin V and Propidium Iodide (PI) staining with flow cytometry.
Introduction
Apoptosis, or programmed cell death, is a critical process in cellular homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the evaluation of novel therapeutic compounds for their ability to induce apoptosis is a fundamental aspect of drug discovery and development. S4 inhibitors are a class of molecules with various cellular targets; for instance, some S4 inhibitors are known to target carbonic anhydrase IX (CAIX), a protein involved in regulating intracellular and extracellular pH, particularly in hypoxic tumor environments.[1][2] While some S4 inhibitors may not directly induce apoptosis, it is crucial to assess their impact on this pathway, either as a monotherapy or in combination with other agents.[1]
The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method for detecting and quantifying apoptosis by flow cytometry.[3][4] In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.[5] This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[5][6]
This application note provides a comprehensive protocol for preparing cells, staining with Annexin V and PI, and analyzing the samples by flow cytometry to determine the apoptotic effects of S4 inhibitor treatment.
Data Presentation
The following table presents hypothetical data from an experiment where a cancer cell line was treated with increasing concentrations of an S4 inhibitor for 48 hours. The data illustrates the dose-dependent effect of the inhibitor on the induction of apoptosis.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| S4 Inhibitor | 1 | 88.7 ± 3.4 | 6.8 ± 1.2 | 4.5 ± 0.8 | 11.3 ± 2.0 |
| S4 Inhibitor | 5 | 75.1 ± 4.5 | 15.3 ± 2.8 | 9.6 ± 1.7 | 24.9 ± 4.5 |
| S4 Inhibitor | 10 | 52.4 ± 5.1 | 28.9 ± 3.9 | 18.7 ± 2.5 | 47.6 ± 6.4 |
| Positive Control (e.g., Staurosporine) | 1 | 10.3 ± 1.8 | 45.2 ± 5.3 | 44.5 ± 4.9 | 89.7 ± 10.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell line of interest
-
Complete cell culture medium
-
S4 inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Doxorubicin)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA or a non-enzymatic cell dissociation solution
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)[4]
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Apoptosis Analysis
1. Cell Seeding and Treatment
a. Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
b. Allow the cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO2.
c. Prepare serial dilutions of the S4 inhibitor in complete cell culture medium. Also, prepare a vehicle control and a positive control.
d. Remove the medium from the cells and add the medium containing the different concentrations of the S4 inhibitor, vehicle control, or positive control.
e. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Washing
a. Following the treatment period, collect the culture supernatant from each well, which may contain floating apoptotic cells.[4]
b. For adherent cells, wash the cell monolayer with PBS and detach the cells using trypsin-EDTA or a gentle non-enzymatic cell dissociation solution.[3] To minimize membrane damage, avoid harsh trypsinization.
c. Combine the detached cells with their respective supernatants collected in step 2a. For suspension cells, collect the cells directly.
d. Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.[3]
e. Discard the supernatant and wash the cells by resuspending the pellet in cold PBS, followed by another centrifugation step.[3]
f. Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer.
3. Staining with Annexin V and Propidium Iodide
a. Determine the cell concentration and adjust it to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.[3]
b. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[3]
c. Add 5 µL of Annexin V-FITC (or the volume recommended by the manufacturer) to each tube.[3]
d. Add 5 µL of Propidium Iodide solution (or the volume recommended by the manufacturer) to each tube.[3]
e. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3][5]
4. Flow Cytometry Analysis
a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[3]
b. Analyze the samples on a flow cytometer as soon as possible. Keep the samples on ice if there is a delay.[3]
c. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up the flow cytometer, including compensation and quadrant gates.
d. For each sample, collect a sufficient number of events (e.g., 10,000-20,000).
e. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
- Lower-Left (Annexin V- / PI-): Live cells
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-Left (Annexin V- / PI+): Necrotic cells (often a small population)
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Overview of major apoptosis signaling pathways.
References
- 1. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfamate inhibitor S4 influences carbonic anhydrase IX ectodomain shedding in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Illuminating the Anti-Metastatic Potential of S4 Inhibitors: An In Vivo Imaging Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor metastasis is the primary cause of cancer-related mortality. The development of therapeutic agents that can effectively inhibit metastatic dissemination is a critical goal in oncology research. The S4 inhibitor, a potent and selective inhibitor of carbonic anhydrase IX (CAIX), has emerged as a promising anti-metastatic agent. CAIX is a transmembrane enzyme that is highly expressed in many hypoxic solid tumors and plays a crucial role in promoting tumor cell survival, invasion, and metastasis by regulating intra- and extracellular pH. This application note provides a comprehensive guide to utilizing in vivo imaging techniques to evaluate the efficacy of S4 inhibitors in preclinical models of tumor metastasis.
Data Presentation
The following table summarizes the quantitative effects of the S4 (CAIX) inhibitor on tumor metastasis as reported in preclinical studies.
| Inhibitor | Cancer Model | Animal Model | Dosage | Key Findings | Reference |
| S4 (CAIX Inhibitor) | MDA-MB-231 Human Breast Cancer (orthotopic) | Mouse | 10 mg/kg; i.p. for 14 days | Significantly reduced metastatic tumor burden in the lungs. No significant effect on primary tumor growth. |
Signaling Pathways
The S4 inhibitor exerts its anti-metastatic effects by targeting carbonic anhydrase IX (CAIX), a key regulator of the tumor microenvironment. The following diagram illustrates the signaling pathway affected by S4 inhibition.
Experimental Workflow
A typical experimental workflow for evaluating the in vivo effects of an S4 inhibitor on tumor metastasis using bioluminescence imaging (BLI) is depicted below.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Spontaneous Lung Metastasis
This protocol details the use of bioluminescence imaging (BLI) to monitor the effect of an S4 inhibitor on the spontaneous metastasis of luciferase-expressing human breast cancer cells (MDA-MB-231-luc) from an orthotopic primary tumor in immunodeficient mice.
Materials:
-
MDA-MB-231 cell line stably expressing fire
Application Notes and Protocols for Measuring CAIX Ectodomain Shedding with S4 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbonic anhydrase IX (CAIX) is a transmembrane protein that is highly expressed in many types of tumors, often as a result of the hypoxic tumor microenvironment. It plays a crucial role in pH regulation, cell adhesion, and migration. The extracellular domain of CAIX can be cleaved from the cell surface in a process known as ectodomain shedding, which is mediated by metalloproteinases such as ADAM10 and ADAM17.[1][2][3] The shed CAIX ectodomain can be detected in the serum of cancer patients, making it a potential biomarker. S4 (4-(3′-(3″,5″-dimethylphenyl)ureido)phenyl sulfamate) is a sulfamate-based inhibitor of CAIX.[4][5] This document provides a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of S4 treatment on CAIX ectodomain shedding from cancer cell lines.
Data Presentation
The effect of S4 treatment on CAIX ectodomain shedding can be cell-line dependent and influenced by oxygen levels.[4] Below is a summary of quantitative data from studies on colorectal carcinoma cell lines treated with 100 µM S4 for 24 hours.
Table 1: Effect of S4 Treatment on CAIX Ectodomain Shedding in Colorectal Cancer Cell Lines
| Cell Line | Condition | Change in CAIX Shedding with S4 Treatment |
| HT29 | Normoxia | 29% Increase[4] |
| HT29 | Hypoxia | 76% Increase[4] |
| KM20L2 | Normoxia | 16% Decrease[4] |
| KM20L2 | Hypoxia | 32% Decrease[4] |
| HCT116 | Hypoxia | 38% Decrease[4] |
Note: In HCT116 cells under normoxia, CAIX was not detectable in the cell culture medium.[4] In a laryngeal tumor mouse model, S4 treatment was also found to decrease the rate of ectodomain shedding detected in the blood.[4]
Experimental Protocols
This section details the methodology for investigating the effect of S4 treatment on CAIX ectodomain shedding.
Cell Culture and S4 Treatment
-
Cell Lines: Use human colorectal carcinoma cell lines such as HT29, KM20L2, or other cell lines known to express CAIX.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
S4 Preparation: Prepare a stock solution of S4 (4-(3′-(3″,5″-dimethylphenyl)ureido)phenyl sulfamate) in a suitable solvent (e.g., DMSO).
-
Treatment Protocol:
-
Seed cells in 24-well plates at a density of 1x10^5 cells per well and allow them to adhere overnight.[3]
-
The following day, replace the medium with fresh medium containing either the desired concentration of S4 (e.g., 100 µM) or vehicle control (DMSO).
-
For hypoxic conditions, place the plates in a hypoxic chamber with 1-2% O2.
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant for ELISA analysis. Centrifuge the supernatant to remove any detached cells and debris. Store the supernatant at -80°C until use.
-
The remaining cells can be lysed to measure total protein content for normalization purposes.
-
ELISA Protocol for CAIX Ectodomain Measurement
This protocol is a sandwich ELISA for the quantification of shed CAIX ectodomain in cell culture supernatants.
Materials:
-
96-well microplate
-
Capture Antibody: Mouse anti-human CAIX monoclonal antibody (V/10)
-
Detection Antibody: Biotinylated mouse anti-human CAIX monoclonal antibody (M75)
-
Recombinant human CAIX ectodomain standard
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating:
-
Dilute the capture antibody (V/10) to a concentration of 10 µg/ml in PBS.
-
Add 100 µl of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.[6]
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µl of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare a standard curve by serially diluting the recombinant human CAIX ectodomain standard in Assay Diluent.
-
Add 100 µl of the standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[6]
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody (M75) in Assay Diluent.
-
Add 100 µl of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute Streptavidin-HRP in Assay Diluent.
-
Add 100 µl of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µl of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.
-
Add 50 µl of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of CAIX ectodomain in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the results to the total protein concentration of the corresponding cell lysates if desired.
-
Visualizations
Signaling Pathway of CAIX Ectodomain Shedding
Caption: Signaling pathway of CAIX ectodomain shedding mediated by ADAM metalloproteinases.
Experimental Workflow for Measuring CAIX Shedding
Caption: Experimental workflow for ELISA-based measurement of CAIX ectodomain shedding.
References
- 1. Ectodomain shedding of the hypoxia-induced carbonic anhydrase IX is a metalloprotease-dependent process regulated by TACE/ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADAM10 mediates shedding of carbonic anhydrase IX ectodomain non-redundantly to ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfamate inhibitor S4 influences carbonic anhydrase IX ectodomain shedding in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ectodomain shedding of the hypoxia-induced carbonic anhydrase IX is a metalloprotease-dependent process regulated by TACE/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transwell Migration Assay Using CAIX Inhibitor S4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of the carbonic anhydrase IX (CAIX) inhibitor, S4, on cancer cell migration using a Transwell assay. This information is intended for researchers in oncology, cell biology, and drug development investigating novel anti-metastatic therapies.
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and is often associated with poor prognosis.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the action of hypoxia-inducible factor 1-alpha (HIF-1α).[2][3] CAIX plays a crucial role in regulating intra- and extracellular pH, which in turn facilitates tumor cell survival, proliferation, and invasion.[4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to an acidic extracellular environment that promotes the breakdown of the extracellular matrix and enhances cell motility.[4]
The small molecule S4 is a potent and selective inhibitor of both CAIX and the related isoform CAXII.[5] It has demonstrated anti-proliferative and anti-metastatic effects in preclinical cancer models.[5][6] S4's mechanism of action involves the disruption of pH homeostasis in cancer cells, leading to reduced cell viability and migratory capacity.[4][7][8][9] The Transwell migration assay is a widely used in vitro method to quantify the chemotactic ability of cells, making it an ideal platform to evaluate the efficacy of inhibitors like S4 in a controlled experimental setting.[10][11][12][13]
Key Experimental Data Summary
The following tables summarize quantitative data from hypothetical experiments demonstrating the effect of S4 on the migration of MDA-MB-231 breast cancer cells, a cell line known to express CAIX.
Table 1: Effect of S4 on MDA-MB-231 Cell Migration
| Treatment Group | S4 Concentration (µM) | Mean Migrated Cells per Field | Standard Deviation | % Inhibition of Migration |
| Vehicle Control (DMSO) | 0 | 250 | ± 25 | 0% |
| S4 | 10 | 175 | ± 20 | 30% |
| S4 | 25 | 110 | ± 15 | 56% |
| S4 | 50 | 65 | ± 10 | 74% |
Table 2: Time-Course of Migration Inhibition by S4 (25 µM)
| Incubation Time (hours) | Mean Migrated Cells per Field (Vehicle Control) | Mean Migrated Cells per Field (S4 Treated) | % Inhibition of Migration |
| 6 | 80 | 45 | 43.75% |
| 12 | 180 | 80 | 55.56% |
| 24 | 250 | 110 | 56% |
Experimental Protocols
Materials and Reagents
-
Transwell inserts (e.g., 8.0 µm pore size for 24-well plates)
-
24-well companion plates
-
Cancer cell line expressing CAIX (e.g., MDA-MB-231, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Chemoattractant (e.g., 10% FBS or specific growth factors)
-
CAIX Inhibitor S4 (MedChemExpress or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO) for S4 stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol (B129727) or DAPI)
-
Cotton swabs
-
Inverted microscope
-
Cell counting chamber (hemocytometer) or automated cell counter
Protocol for Transwell Migration Assay with S4 Inhibition
1. Cell Preparation: a. Culture cells to 80-90% confluency.[10] b. The day before the assay, replace the complete medium with serum-free medium and incubate overnight to starve the cells. This enhances their migratory response to a chemoattractant.
2. Preparation of S4 and Chemoattractant: a. Prepare a stock solution of S4 in DMSO. b. On the day of the experiment, dilute the S4 stock solution in serum-free medium to the desired final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control with the same final concentration of DMSO as the highest S4 concentration. c. Prepare the chemoattractant solution by adding a chemoattractant (e.g., 10% FBS) to the serum-free medium.
3. Assay Setup: a. Add 600 µL of the chemoattractant solution to the lower chambers of the 24-well plate.[10] b. Trypsinize the starved cells and resuspend them in serum-free medium containing the different concentrations of S4 or vehicle control. c. Count the cells and adjust the concentration to 1 x 10^5 cells/mL. d. Add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of each Transwell insert.[10]
4. Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for a suitable duration (e.g., 6-24 hours). The optimal time should be determined empirically for the specific cell line.
5. Fixation and Staining: a. After incubation, carefully remove the Transwell inserts from the wells. b. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[10][11] c. Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution (e.g., cold methanol) for 10-20 minutes. d. After fixation, wash the inserts with PBS. e. Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.5% Crystal Violet) for 15-20 minutes. f. Gently wash the inserts with water to remove excess stain and allow them to air dry.
6. Quantification: a. Once dry, view the underside of the membrane using an inverted microscope. b. Capture images from several random fields of view for each insert. c. Count the number of migrated cells per field. The average count from multiple fields will represent the migration for that replicate. d. Calculate the percentage of migration inhibition for each S4 concentration relative to the vehicle control.
Visualizations
Caption: Experimental Workflow for the Transwell Migration Assay with S4.
Caption: CAIX Signaling Pathway and the Point of Inhibition by S4.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Microenvironmental Changes Induced by the Sulfamate Carbonic Anhydrase IX Inhibitor S4 in a Laryngeal Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbonic anhydrase IX inhibitor S4 triggers release of DAMPs related to immunogenic cell death in glioma cells via endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Sulfamate Small Molecule this compound Modulates Doxorubicin Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 13. Transwell Migration Assay | Thermo Fisher Scientific - HU [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CAIX Inhibitor S4 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of the Carbonic Anhydrase IX (CAIX) inhibitor S4 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the CAIX inhibitor S4?
A1: S4 is a potent and selective inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII). Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the tumor microenvironment, particularly under hypoxic conditions, CAIX is highly expressed on the surface of cancer cells. Its extracellular active site contributes to the acidification of the tumor microenvironment, which promotes tumor cell survival, proliferation, migration, and invasion. S4 inhibits CAIX activity by binding to its active site, thereby preventing this acidification and disrupting pH homeostasis, which can lead to reduced cancer cell proliferation and metastasis.
Q2: What is the recommended starting concentration for S4 in in vitro studies?
A2: The optimal concentration of S4 is highly dependent on the cell line and the experimental conditions (e.g., normoxia vs. hypoxia). Based on published data, a starting range of 1 µM to 100 µM is recommended. For some sensitive cell lines like HT-29, effects on proliferation can be observed at concentrations as low as 20 µM under anoxic conditions. It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.
Q3: How should I dissolve and store S4?
A3: S4 is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 250 mg/mL and also in methanol. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. It is important to note that hygroscopic DMSO can affect solubility, so using a fresh, unopened vial is recommended. When diluting the DMSO stock into your aqueous culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%). Stock solutions can be stored at -20°C for at least one month or at -80°C for up to six months. The powder form is stable for at least four years when stored properly.
Q4: Should I conduct my experiments under normoxic or hypoxic conditions?
A4: Since CAIX expression and activity are strongly induced by hypoxia, it is highly recommended to conduct experiments under hypoxic conditions (e.g., 0.5% - 1% O₂) to observe the most pronounced effects of S4. The effects of S4 can be significantly different or absent under normoxia compared to hypoxia. For example, S4 was shown to increase the efficacy of doxorubicin (B1662922) in MDA-MB-231 cells specifically under hypoxic conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of S4 | The cell line may have low or no CAIX expression. | Confirm CAIX expression in your cell line under your experimental conditions (normoxia and hypoxia) using techniques like Western Blot or qPCR. |
| The inhibitor concentration is suboptimal. | Perform a dose-response experiment with a broad range of S4 concentrations (e.g., 1 µM to 100 µM) to determine the IC50 for your specific cell line and endpoint. | |
| The experiment was conducted under normoxic conditions where CAIX is not fully active. | Repeat the experiment under hypoxic conditions (e.g., 0.5% - 1% O₂) to induce CAIX expression and activity. | |
| High cellular toxicity observed | The final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Include a vehicle-only (DMSO) control in your experiments. |
| The S4 concentration is too high for the specific cell line. | Reduce the S4 concentration and perform a dose-response curve to find a non-toxic effective concentration. | |
| Precipitation of S4 in culture medium | The aqueous buffer cannot maintain S4 in solution at the desired final concentration after dilution from the DMSO stock. | Decrease the final concentration of S4. You can also try briefly sonicating the solution after dilution to aid in dissolving small precipitates. |
| Variability between experimental replicates | The inhibitor is not fully dissolved, leading to inaccurate concentrations. | Visually inspect your stock and final solutions for any particulate matter. Prepare fresh dilutions for each experiment and consider filtering the solution through a low-protein-binding syringe filter (0.22 µm). |
Data Presentation
S4 Inhibitory Activity
| Target | Kᵢ (Inhibitor Constant) |
| CAIX | 7 nM |
| CAXII | 2 nM |
| CAII | 546 nM |
| CAI | 5600 nM |
In Vitro Efficacy of S4 on Cell Proliferation (IC₅₀)
| Cell Line | Condition | IC₅₀ (µM) |
| HT-29 | Anoxic | 20 |
| MDA-MB-231 | Anoxic | 481 |
| HCT116 | Anoxic | >1000 |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
Hypoxia Induction (if applicable): A day after seeding, place the plates in a hypoxic chamber (e.g., 1% O₂) for a predetermined time to induce CAIX expression.
-
Treatment: Prepare serial dilutions of S4 in the cell culture medium. The final DMSO concentration should be kept constant across all wells, including the vehicle control. Replace the existing medium with the medium containing S4 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Western Blot for CAIX Expression
-
Cell Culture and Treatment: Culture cells to the desired confluency and expose them to normoxic or hypoxic conditions for a specified duration (e.g., 24 hours) to induce CAIX expression.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against CAIX overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Visualizations
Solubility issues with CAIX inhibitor S4 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the Carbonic Anhydrase IX (CAIX) inhibitor S4 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the CAIX inhibitor S4 and what is its mechanism of action?
S4, also known as 4-(3-(3,5-dimethylphenyl)ureido)phenyl sulfamate, is a potent and selective small molecule inhibitor of Carbonic Anhydrase IX (CAIX) and CAXII.[1][2][3] CAIX is a transmembrane enzyme that is highly expressed in many types of tumors, often as a result of hypoxia (low oxygen).[4][5] It plays a crucial role in pH regulation by converting carbon dioxide to bicarbonate and protons, leading to an acidic tumor microenvironment which promotes tumor growth, invasion, and metastasis.[6][7] S4 inhibits the catalytic activity of CAIX, disrupting pH balance, which can lead to intracellular acidosis, reduced cell proliferation, and decreased metastatic potential.[4][7][8]
Q2: What are the solubility properties of S4?
Like many small molecule inhibitors, S4 is a hydrophobic compound with limited solubility in aqueous solutions such as cell culture media.[9][10] It is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][11] This disparity is a common reason for precipitation when a concentrated DMSO stock solution is diluted into an aqueous medium.[9]
Q3: What is the recommended solvent and storage condition for S4 stock solutions?
The recommended solvent for preparing a high-concentration stock solution of S4 is DMSO.[1][11][12] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[13][14] As a powder, S4 is stable for years when stored at -20°C.[1][11]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%.[9][14] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any effects of the solvent itself.[13]
Data Presentation: Solubility of this compound
The following table summarizes the known solubility data for S4. Note that solubility in aqueous-based cell culture media is significantly lower than in organic solvents and can be influenced by media composition, protein content (e.g., FBS), pH, and temperature.
| Solvent | Concentration | Method | Source |
| DMSO | 250 mg/mL | Ultrasonic | [1] |
| DMSO | 30 mg/mL | Not specified | [11] |
| Methanol | Soluble | Not specified | [11] |
| Aqueous Media | Poorly soluble | General observation | [9][10] |
Note: The exact solubility in specific cell culture media can vary and should be determined empirically.
Troubleshooting Guide: S4 Precipitation in Cell Culture Media
Encountering precipitation when preparing your working solution of S4 is a common challenge. Use this guide to diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Solution(s) |
| Immediate Precipitation: Media turns cloudy or particles form immediately upon adding the S4 stock solution. | Exceeded Aqueous Solubility: The final concentration of S4 is too high for the aqueous medium to support.[15] | • Lower the Final Concentration: Reduce the working concentration of S4.• Perform a Solubility Test: Empirically determine the maximum soluble concentration in your specific media (see protocol below).[15] |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of media causes the compound to "crash out" of solution.[9][15] | • Use a Stepwise Dilution: First, create an intermediate dilution of the DMSO stock in a small volume of complete, serum-containing media. The serum proteins can help stabilize the compound.[9] Then, add this intermediate dilution to the final volume.• Slow, Mixed Addition: Add the DMSO stock dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion.[9][16] | |
| Delayed Precipitation: Media appears clear initially, but precipitate forms after several hours or days in the incubator. | Temperature or pH Shift: Changes in the incubator environment can alter solubility.[9] | • Maintain Temperature: Use a heated stage for microscopy to avoid temperature fluctuations. Minimize time outside the incubator.• Ensure Proper Buffering: Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[9] |
| Interaction with Media Components: The inhibitor may form insoluble complexes with salts or other components over time.[15] | • Test Different Media: If possible, try a different basal media formulation. | |
| Stock Solution Instability: The compound may be precipitating out of the concentrated DMSO stock due to improper storage.[16] | • Inspect Stock Solution: Before use, visually inspect the DMSO stock for any precipitate. If present, gently warm the vial (e.g., 37°C water bath) and vortex to redissolve.[16]• Prepare Fresh Stock: It is always best to use a freshly prepared stock solution for reliable results.[16] | |
| Filtering Precipitate: Should I filter the media to remove the precipitate? | Loss of Active Compound: Filtering will remove the precipitated inhibitor, leading to an unknown and lower final concentration.[15] | • Do Not Filter: It is strongly advised not to filter the final working solution. Address the root cause of the precipitation instead.[15] |
Experimental Protocols
Protocol 1: Preparation of S4 Stock and Working Solutions
This protocol describes the standard method for preparing a working solution of S4 for cell culture experiments.
-
Prepare High-Concentration Stock Solution:
-
Dissolve the S4 powder in 100% high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[15]
-
Visually inspect the solution to ensure it is clear and free of particles.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.
-
-
Prepare Final Working Solution (Recommended Method):
-
Pre-warm your complete cell culture medium (containing serum) to 37°C.[9]
-
Thaw a single aliquot of the S4 DMSO stock solution.
-
Perform a stepwise dilution: Add the required volume of the DMSO stock to a small volume of the pre-warmed medium (e.g., 100-200 µL) and mix gently by pipetting.
-
Add this intermediate dilution to the final volume of pre-warmed media while gently swirling the flask or tube.[9] The final DMSO concentration should not exceed 0.5%.
-
Use the final working solution immediately.
-
Protocol 2: Determining Maximum Soluble Concentration of S4
This protocol helps you empirically determine the solubility limit of S4 in your specific cell culture medium.
-
Preparation:
-
Prepare a 10 mM stock solution of S4 in 100% DMSO.
-
In a 96-well clear-bottom plate, add 100 µL of your complete cell culture medium (pre-warmed to 37°C) to several wells.
-
-
Serial Dilution:
-
Create a serial dilution of your S4 stock directly in the plate to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
Crucially, include a vehicle control well containing the highest volume of DMSO used in the dilution series.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at several time points (e.g., 0, 2, 6, and 24 hours).[15]
-
-
Determination:
-
The highest concentration that remains clear and free of precipitate throughout the observation period is the approximate maximum working soluble concentration for S4 under your specific experimental conditions.[9]
-
Visualizations: Pathways and Workflows
CAIX Signaling Pathway and Inhibition by S4
Caption: CAIX is induced by hypoxia and acidifies the tumor microenvironment, promoting cancer cell survival. S4 inhibits CAIX activity.
Troubleshooting Workflow for S4 Precipitation
Caption: A step-by-step workflow to diagnose and solve S4 precipitation issues in cell culture media.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tumor Microenvironmental Changes Induced by the Sulfamate Carbonic Anhydrase IX Inhibitor S4 in a Laryngeal Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. captivatebio.com [captivatebio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Changes in CAIX Ectodomain Shedding After S4 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of S4 treatment on Carbonic Anhydrase IX (CAIX) ectodomain shedding.
Frequently Asked Questions (FAQs)
Q1: What is CAIX ectodomain shedding and why is it important?
A1: Carbonic Anhydrase IX (CAIX) is a transmembrane protein highly expressed in many tumors, particularly in hypoxic (low oxygen) regions. Its extracellular portion, known as the ectodomain, can be cleaved and released from the cell surface in a process called ectodomain shedding. This process is significant as the presence of the soluble CAIX ectodomain in body fluids can be a prognostic marker in cancer patients. The shedding process is a regulated mechanism that can influence the tumor microenvironment and cell adhesion.
Q2: What is S4 and what is its expected effect on CAIX?
A2: S4, or (4-(3′-(3″,5″-dimethylphenyl)ureido)phenyl sulfamate), is a sulfamate-based small molecule inhibitor of CAIX. It is designed to block the catalytic activity of CAIX, which is involved in pH regulation in tumors. By inhibiting CAIX, S4 can lead to an accumulation of acid within cancer cells, hindering their growth and survival.
Q3: How does S4 treatment affect CAIX ectodomain shedding?
A3: The effect of S4 treatment on CAIX ectodomain shedding is complex and appears to be cell-type dependent. In some colorectal cancer cell lines, such as HT29, S4 treatment has been shown to increase CAIX shedding. Conversely, in other cell lines like KM20L2 and HCT116, as well as in a laryngeal tumor mouse model, S4 treatment decreased CAIX ectodomain shedding. This suggests that the drug may have effects beyond direct inhibition of catalytic activity, possibly influencing the sheddases themselves.
Q4: What enzymes are responsible for CAIX ectodomain shedding?
A4: CAIX ectodomain shedding is primarily mediated by metalloproteinases, specifically members of the "A Disintegrin and Metalloproteinase" (ADAM) family. The two main enzymes identified as CAIX sheddases are ADAM10 and ADAM17 (also known as TACE). These enzymes cleave the CAIX protein in the stalk region, releasing the ectodomain.
Q5: How can I measure changes in CAIX ectodomain shedding in my experiments?
A5: Changes in CAIX ectodomain shedding can be quantified by measuring the amount of the soluble CAIX ectodomain in cell culture supernatant or in serum from animal models. The most common methods for this are:
-
Western Blotting: This technique can detect the truncated, soluble form of CAIX in conditioned media.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a more quantitative measurement of the shed CAIX ectodomain and is often used for analyzing serum samples.
Troubleshooting Guides
Western Blot for Shed CAIX Ectodomain
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal for shed CAIX in the supernatant | Insufficient protein in the sample. | Concentrate the cell culture supernatant before loading. |
| Low level of CAIX expression or shedding in your cell line. | Use a positive control cell line known to express and shed CAIX. Induce CAIX expression with hypoxia if applicable. | |
| Inefficient transfer of the relatively small ectodomain protein. | Optimize transfer conditions (e.g., membrane type, transfer time) for smaller proteins. | |
| Primary antibody does not recognize the shed ectodomain. | Ensure your primary antibody targets an epitope within the extracellular domain of CAIX. | |
| High background on the Western blot | Non-specific antibody binding. | Optimize blocking conditions (e.g., use 5% BSA instead of milk). Increase the number and duration of wash steps. |
| Contaminated buffers or reagents. | Prepare fresh buffers and reagents. | |
| Multiple bands or unexpected band sizes | Protein degradation. | Add protease inhibitors to your samples immediately after collection. |
| Post-translational modifications affecting protein migration. | Consult literature for expected molecular weight of glycosylated CAIX ectodomain. | |
| Non-specific cleavage of CAIX. | Ensure experimental conditions are not inducing apoptosis or necrosis, which can lead to non-specific protein release. |
Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | Variation in cell confluence or culture conditions. | Standardize cell seeding density and ensure consistent culture conditions (e.g., oxygen levels, media composition). |
| S4 inhibitor instability or incorrect concentration. | Prepare fresh S4 solutions for each experiment and verify the final concentration. | |
| Unexpected cell death after S4 treatment | S4 toxicity at the concentration used. | Perform a dose-response curve to determine the optimal, non-toxic concentration of S4 for your cell line. |
| Off-target effects of S4. | Consider using a negative control compound with a similar chemical structure but no CAIX inhibitory activity. | |
| No effect of S4 on CAIX shedding | The chosen cell line may not respond to S4 in terms of shedding modulation. | Test the effect of S4 on other CAIX-related functions, such as extracellular acidification, to confirm its activity in your system. |
| Insufficient treatment time. | Perform a time-course experiment to determine the optimal duration of S4 treatment. |
Data Presentation
Table 1: Effect of S4 Treatment on CAIX Ectodomain Shedding in Colorectal Cancer Cell Lines
| Cell Line | Condition | Change in Shed CAIX with S4 Treatment | Reference |
| HT29 | Normoxia | 29% Increase | |
| HT29 | Hypoxia | 76% Increase | |
| KM20L2 | Normoxia | 16% Decrease | |
| KM20L2 | Hypoxia | 32% Decrease | |
| HCT116 | Hypoxia | 38% Decrease |
Table 2: Effect of S4 Treatment on CAIX Ectodomain Shedding in a Laryngeal Tumor Mouse Model
| Time Point | Change in Serum CAIX with S4 Treatment | Reference |
| 8 hours after first injection | Significant Decrease (p<0.01) | |
| After 3 S4 injections | Increase from 8-hour time point, but still a decrease from control (p<0.05) |
Experimental Protocols
Protocol 1: Western Blot Analysis of Shed CAIX Ectodomain
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with serum-free medium to reduce background protein levels.
-
Treat the cells with the desired concentration of S4 or vehicle control.
-
Incubate the cells under normoxic or hypoxic conditions for the desired time (e.g., 24 hours).
-
-
Sample Collection and Preparation:
-
Collect the conditioned medium and centrifuge to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube. For increased sensitivity, the supernatant can be concentrated using centrifugal filter units.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the CAIX ectodomain overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: CAIX Ectodomain Shedding Inhibition Assay
-
Cell Culture:
-
Culture cells known to express and shed CAIX to near confluence.
-
-
Inhibitor Treatment:
-
Pre-treat cells with a broad-spectrum metalloproteinase inhibitor (e.g., Batimastat) or specific ADAM10/17 inhibitors for 1-2 hours to establish a baseline of inhibited shedding.
-
Treat a parallel set of cells with S4.
-
Include a vehicle-treated control group.
-
-
Induction of Shedding (Optional):
-
To study regulated shedding, stimulate the cells with an inducing agent such as phorbol-12-myristate-13-acetate (PMA) for a short period (e.g., 30-60 minutes).
-
-
Sample Collection and Analysis:
-
Collect the conditioned medium.
-
Analyze the amount of shed CAIX ectodomain in the medium using Western blotting (Protocol 1) or a CAIX-specific ELISA.
-
Compare the levels of shed CAIX between the different treatment groups to determine the effect of S4 on metalloproteinase-mediated shedding.
-
Mandatory Visualizations
Technical Support Center: Measuring the Impact of S4 Inhibitor on Extracellular pH
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of the S4 inhibitor on extracellular pH (pHe). Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the S4 inhibitor and what is its mechanism of action?
A1: The S4 inhibitor, also known as 4-(3'-(3″,5″-dimethylphenyl)ureido)phenyl sulfamate, is a potent and selective small molecule inhibitor of carbonic anhydrase IX (CAIX).[1][2] CAIX is a transmembrane enzyme that is often overexpressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment.[1][2] It catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[2] The S4 inhibitor blocks the catalytic activity of CAIX, thereby impeding this process.[2][3]
Q2: How does the S4 inhibitor affect extracellular pH (pHe)?
A2: By inhibiting CAIX, the S4 inhibitor is expected to reduce the production of extracellular protons, leading to an attenuation of hypoxia-induced extracellular acidification.[1] This can potentially alter the tumor microenvironment and affect cellular processes that are sensitive to pH, such as cell proliferation and survival.[1][2]
Q3: Why is the choice of buffer system critical when measuring the effect of the S4 inhibitor on pHe?
A3: The choice of buffer system is critical because it can significantly impact the observed effects of the S4 inhibitor. Studies have shown that the pH-modulating effects of the S4 inhibitor are present in a bicarbonate-free buffer system (e.g., HEPES-buffered media) but may be masked in a bicarbonate-based buffer system.[1] This is because the bicarbonate buffer system can compensate for changes in proton extrusion, thereby obscuring the inhibitor's true effect on CAIX-mediated acidification.[4][5]
Q4: What is the difference between a bicarbonate and a non-bicarbonate buffer system?
A4: A bicarbonate buffer system, typically used in cell culture media, consists of a balance between dissolved CO2 and bicarbonate ions (HCO3-).[4][6] It is the primary physiological buffer in the human body.[6] Non-bicarbonate buffer systems, such as those using HEPES, rely on synthetic organic chemicals to maintain a stable pH.[4] While bicarbonate buffers are more physiologically relevant, they can introduce experimental variability when studying processes that involve CO2 and H+ exchange, especially outside of a CO2-controlled incubator.[4]
Q5: When should I use a bicarbonate versus a non-bicarbonate buffer system in my experiments?
A5: Use a non-bicarbonate buffer system (e.g., HEPES) when you want to specifically isolate and measure the effect of the S4 inhibitor on CAIX-driven extracellular acidification.[1] This minimizes the confounding effects of the bicarbonate buffer's activity. Use a bicarbonate buffer system when you want to study the inhibitor's effect in a more physiologically relevant context, but be aware that the buffering capacity of the media may mask the inhibitor's direct impact on pHe.[4][7]
Troubleshooting Guide
Issue 1: No change in extracellular pH is observed after adding the S4 inhibitor.
-
Possible Cause 1: Inappropriate Buffer System.
-
Solution: As highlighted in the FAQs, the effect of the S4 inhibitor on pHe is most evident in a bicarbonate-free buffer system.[1] If you are using a standard bicarbonate-containing cell culture medium, the buffering capacity may be masking the inhibitor's effect. Switch to a HEPES-buffered medium for your pHe measurements.
-
-
Possible Cause 2: Incorrect Cell Model.
-
Possible Cause 3: Inaccurate pH Measurement.
Issue 2: The baseline extracellular pH of my cell culture is unstable.
-
Possible Cause 1: Bicarbonate Buffer in Ambient Air.
-
Solution: If you are using a bicarbonate-buffered medium, it requires a controlled CO2 environment (typically 5-10%) to maintain a stable pH.[4] When performing measurements outside of a CO2 incubator, the CO2 will off-gas from the medium, leading to a rapid increase in pH (alkalinization).[4] For experiments conducted in ambient air, it is crucial to use a non-bicarbonate buffer like HEPES.
-
-
Possible Cause 2: Cellular Metabolism.
-
Solution: High rates of cellular metabolism can lead to the rapid production of acidic byproducts like lactate, causing a drop in pHe.[2] Ensure that your cells are seeded at an appropriate density and that the medium is not depleted of essential nutrients. You may need to perform a time-course experiment to determine the optimal time point for your measurement after treatment.
-
-
Possible Cause 3: Electrical Interference.
-
Solution: If using a pH electrode, ensure it is properly grounded and kept away from sources of electrical noise, such as stir plates or centrifuges, which can cause unstable readings.[8]
-
Experimental Protocols
Protocol 1: Measuring Extracellular pH using a Microelectrode
-
Cell Culture:
-
Seed cells (e.g., HT29 colorectal cancer cells) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Culture cells in standard bicarbonate-containing medium in a humidified incubator at 37°C with 5% CO2.
-
If inducing hypoxia, place the cells in a hypoxic chamber (e.g., 1% O2) for the desired duration before the experiment.
-
-
Experimental Setup:
-
On the day of the experiment, wash the cells twice with a bicarbonate-free, HEPES-buffered medium (e.g., 20 mM HEPES, pH 7.4).
-
Add fresh HEPES-buffered medium containing either the S4 inhibitor at the desired concentration or a vehicle control (e.g., DMSO).
-
Place the plate on a heated stage to maintain the temperature at 37°C.
-
-
pH Measurement:
-
Calibrate a pH microelectrode according to the manufacturer's instructions using standard buffers at pH 7.0 and 4.0.
-
Carefully position the microelectrode in the medium of each well, just above the cell monolayer.
-
Allow the reading to stabilize for 1-2 minutes before recording the pH value.
-
Take measurements at various time points after inhibitor addition to generate a time-course of pHe changes.
-
Protocol 2: Measuring Extracellular pH using a pH-sensitive Fluorescent Dye
-
Cell Culture:
-
Follow the same cell culture and hypoxia induction steps as in Protocol 1.
-
-
Dye Loading and Treatment:
-
Wash the cells twice with a bicarbonate-free, HEPES-buffered saline solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1) according to the manufacturer's protocol.
-
After dye loading, wash the cells again to remove any excess dye.
-
Add HEPES-buffered medium containing the S4 inhibitor or vehicle control.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope equipped with the appropriate excitation and emission filters for your chosen dye.
-
Measure the ratio of fluorescence intensities at the two emission wavelengths for ratiometric dyes like SNARF-1.[10]
-
Generate a calibration curve by exposing dye-loaded cells to buffers of known pH values in the presence of a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
Convert the fluorescence ratio measurements from your experiment into pHe values using the calibration curve.
-
Data Presentation
Table 1: Effect of S4 Inhibitor on Extracellular pH in Different Buffer Systems
| Cell Line | Condition | Buffer System | S4 Inhibitor (µM) | Extracellular pH (Mean ± SD) | Change in pHe (ΔpHe) |
| HT29 | Normoxia | Bicarbonate | 0 | 7.42 ± 0.05 | - |
| HT29 | Normoxia | Bicarbonate | 10 | 7.40 ± 0.06 | -0.02 |
| HT29 | Hypoxia (1% O2) | Bicarbonate | 0 | 7.15 ± 0.08 | - |
| HT29 | Hypoxia (1% O2) | Bicarbonate | 10 | 7.18 ± 0.07 | +0.03 |
| HT29 | Normoxia | HEPES | 0 | 7.41 ± 0.04 | - |
| HT29 | Normoxia | HEPES | 10 | 7.40 ± 0.05 | -0.01 |
| HT29 | Hypoxia (1% O2) | HEPES | 0 | 7.08 ± 0.06 | - |
| HT29 | Hypoxia (1% O2) | HEPES | 10 | 7.25 ± 0.05 | +0.17 |
This table presents hypothetical data illustrating that the S4 inhibitor has a more pronounced effect on pHe in a HEPES buffer under hypoxic conditions.
Diagrams
Caption: Mechanism of action of the S4 inhibitor on Carbonic Anhydrase IX (CAIX).
Caption: Experimental workflow for measuring the effect of S4 inhibitor on pHe.
References
- 1. Sulfamate inhibitor S4 influences carbonic anhydrase IX ectodomain shedding in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Microenvironmental Changes Induced by the Sulfamate Carbonic Anhydrase IX Inhibitor S4 in a Laryngeal Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicarbonate alters cellular responses in respiration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial effect of sodium bicarbonate on intracellular pH depends on the extracellular nonbicarbonate buffering capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. westlab.com [westlab.com]
- 7. Comparison of intra-and extracellular buffering of clinically used buffer substances: tris and bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Troubleshooting pH Electrode | OHAUS [us.ohaus.com]
- 10. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to S4 and Acetazolamide for In Vitro Carbonic Anhydrase IX Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of the investigational compound S4 and the established carbonic anhydrase inhibitor, acetazolamide (B1664987), in targeting carbonic anhydrase IX (CAIX). The information presented herein is supported by experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Executive Summary
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia. Its role in regulating intra- and extracellular pH makes it a critical factor for tumor cell survival, proliferation, and metastasis, rendering it an attractive target for cancer therapy. This guide compares S4, a ureido-substituted sulfamate, with acetazolamide, a classical sulfonamide inhibitor, in their ability to inhibit CAIX in vitro.
Overall, S4 demonstrates significantly higher potency and selectivity for CAIX compared to acetazolamide. While both compounds effectively inhibit CAIX, S4's lower inhibition constant (Ki) and its greater selectivity over other carbonic anhydrase isoforms, particularly the ubiquitous CAII, suggest a more targeted therapeutic potential with potentially fewer off-target effects.
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activity of S4 and acetazolamide against CAIX and other relevant carbonic anhydrase isoforms.
Table 1: Inhibitor Potency (Ki) Against Carbonic Anhydrase Isoforms
| Compound | CAIX Ki (nM) | CAXII Ki (nM) | CAII Ki (nM) | CAI Ki (nM) |
| S4 | 7 | 2 | 546 | 5600 |
| Acetazolamide | Not explicitly found as Ki, but IC50 is 30 nM | - | 130 | - |
Note: Lower Ki values indicate higher potency.
Table 2: Cellular Inhibitory Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Condition | IC50 |
| S4 | MDA-MB-231 (Breast Cancer) | - | 481 µM |
| HCT116 (Colon Cancer) | - | >1000 µM | |
| HT-29 (Colon Cancer) | - | 20 µM | |
| Acetazolamide | HT-29 (Colon Cancer) | Hypoxia | 53.78 µM |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of a biological function, in this case, often cell viability or proliferation.
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for Ki Determination
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Principle: The inhibition of the CA-catalyzed CO2 hydration reaction is measured by observing the change in pH over time using a stopped-flow spectrophotometer. The rate of pH change is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) at a specific pH (typically 7.5).
-
Prepare a saturated CO2 solution by bubbling CO2 gas through distilled water.
-
Prepare a solution of the purified CAIX enzyme in the buffer.
-
Prepare serial dilutions of the inhibitor (S4 or acetazolamide) in the appropriate solvent.
-
-
Assay Procedure:
-
The enzyme solution and the CO2 solution are rapidly mixed in the stopped-flow instrument.
-
The change in absorbance of a pH indicator (e.g., phenol (B47542) red) is monitored over a short period (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the slope of the absorbance change.
-
The assay is repeated with different concentrations of the inhibitor.
-
-
Data Analysis:
-
The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition.
-
MTT Assay for IC50 Determination in Cell Lines
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the inhibitor (S4 or acetazolamide) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle
-
Validating the On-Target Activity of S4: A Comparison Guide for CAIX Inhibition
This guide provides a comprehensive comparison of the carbonic anhydrase IX (CAIX) inhibitor S4 with other alternatives, focusing on the definitive validation of its on-target activity using CAIX knockout (KO) cells. For researchers and drug development professionals, establishing that a compound's biological effects are a direct result of engaging its intended target is a critical step. This document outlines the experimental framework, presents key data, and provides detailed protocols for this validation process.
Introduction to CAIX and the S4 Inhibitor
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly expressed in a variety of solid tumors and is a key regulator of tumor pH. Under hypoxic conditions, CAIX is upregulated and catalyzes the conversion of CO2 to bicarbonate and protons, leading to acidification of the tumor microenvironment. This acidic milieu promotes tumor invasion, metastasis, and resistance to therapy, making CAIX an attractive therapeutic target.
S4 is a potent, ureido-substituted sulfamate (B1201201) inhibitor with high selectivity for CAIX and CAXII. It has demonstrated anti-proliferative and anti-metastatic effects in preclinical cancer models. However, to conclusively attribute these effects to CAIX inhibition, experiments utilizing CAIX knockout cells are the gold standard.
Mechanism of Action of S4 on CAIX
CAIX, expressed on the tumor cell surface, contributes to extracellular acidosis by hydrating CO₂. This process is linked to the glycolytic phenotype of cancer cells (the Warburg effect). The resulting acidic microenvironment is conducive to tumor progression. S4 directly inhibits the enzymatic activity of CAIX, thereby blocking this acidification pathway.
Caption: Mechanism of S4 inhibition of CAIX-mediated extracellular acidification.
Comparison of S4 with Alternative CAIX Inhibitors
S4 belongs to the sulfamate class of inhibitors. Its performance is best understood in comparison to other well-characterized CAIX inhibitors, such as the clinical candidate SLC-0111 and the broad-spectrum inhibitor Acetazolamide.
| Inhibitor | Class | Target(s) | CAIX Kᵢ (nM) | Selectivity Profile | Key Findings |
| S4 | Sulfamate | CAIX, CAXII | 7 | Highly selective over CAI (Kᵢ=5600 nM) and CAII (Kᵢ=546 nM). | Reduces proliferation and metastasis in breast cancer models; modulates doxorubicin (B1662922) efficacy. |
| SLC-0111 (U-104) | Ureido-benzenesulfonamide | CAIX, CAXII | 45 | Selective for CAIX/XII over CAI/II. | Currently in Phase I/II clinical trials; reduces cell viability and migration in gastric and hepatoblastoma models. |
| Acetazolamide | Sulfonamide | Pan-CA inhibitor | 25 | Non-selective, inhibits multiple CA isoforms. | Broadly used experimentally; can increase doxorubicin uptake but lacks tumor specificity. |
Validating S4 On-Target Activity with CAIX Knockout Cells
The most rigorous method to validate that S4's effects are CAIX-dependent is to compare its activity in wild-type (WT) cells that express CAIX with that in cells where the CA9 gene has been knocked out (KO). A loss of S4-mediated effect in the KO cells is strong evidence of on-target activity.
Experimental Workflow
The workflow involves generating a stable CAIX KO cell line, followed by parallel functional assays on WT and KO cells in the presence and absence of the S4 inhibitor.
Caption: Experimental workflow for validating S4 on-target activity using CAIX KO cells.
Expected Experimental Outcomes
The table below summarizes the anticipated results from functional assays. A significant difference in the response to S4 between WT and KO cells confirms on-target activity.
| Assay | Condition | Wild-Type (WT) Cells | CAIX Knockout (KO) Cells | Interpretation of On-Target Activity |
| Cell Viability | Vehicle | 100% | 100% | Baseline |
| S4 Treatment | Decreased viability | No significant change in viability | S4's anti-proliferative effect is CAIX-dependent. | |
| Extracellular Acidification Rate (ECAR) | Vehicle (Hypoxia) |
A Comparative Preclinical Analysis of S4 (Andarine) and SLC-0111 (U-104)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative overview of the preclinical data for two investigational compounds, S4 (Andarine) and SLC-0111 (U-104). While both have been subject to preclinical evaluation, they possess fundamentally different mechanisms of action and are being explored for distinct therapeutic applications. This document aims to objectively present their individual preclinical performance, supported by experimental data, to aid in research and development decisions.
Executive Summary
S4, also known as Andarine (B1667391), is a selective androgen receptor modulator (SARM) investigated for its potential in treating muscle wasting, osteoporosis, and benign prostatic hyperplasia.[1][2][3] Its mechanism revolves around tissue-selective activation of the androgen receptor, promoting anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate.[1][2][4] More recent preclinical studies have also explored its anti-cancer properties.[5][6][7]
SLC-0111, also known as U-104, is a first-in-class, potent, and selective inhibitor of carbonic anhydrase IX (CAIX).[8][9] CAIX is a cell surface enzyme highly expressed in many solid tumors in response to hypoxia, and it plays a crucial role in promoting cancer cell survival, proliferation, and metastasis by regulating intra- and extracellular pH.[8] Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 in various cancer models, both as a monotherapy and in combination with conventional chemotherapies.[8][10][11]
This guide will delve into the preclinical data for each compound, focusing on their distinct therapeutic areas: S4's effects on muscle and bone, and the anti-cancer activities of both S4 and SLC-0111.
Section 1: S4 (Andarine) - Preclinical Profile
Mechanism of Action
S4 is a non-steroidal, orally bioavailable SARM that binds with high affinity to the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, S4 exhibits tissue-selective agonism. It acts as a full agonist in anabolic tissues like skeletal muscle and bone, promoting growth and strength.[4][12] Conversely, it demonstrates partial agonist activity in androgenic tissues such as the prostate, potentially reducing the risk of adverse effects associated with conventional androgens.[4][13]
Preclinical Efficacy in Muscle Wasting and Osteoporosis Models
Preclinical studies in rodent models have demonstrated S4's efficacy in improving muscle mass and strength, as well as bone mineral density.
| Parameter | Model | Treatment | Key Findings | Reference |
| Muscle Mass & Strength | Orchidectomized (castrated) rats | S4 (3 and 10 mg/kg) vs. Dihydrotestosterone (DHT) (3 mg/kg) | S4 restored soleus muscle mass and strength and levator ani muscle mass to levels seen in intact animals, comparable to DHT. | [14] |
| Prostate Weight | Orchidectomized (castrated) rats | S4 (3 mg/kg) vs. DHT (3 mg/kg) | DHT stimulated prostate weight to over 2-fold that of intact controls, while S4 returned it to only 16% of control levels. | [14] |
| Bone Mineral Density | Ovariectomized rats | S4 | Prevented bone loss, increased bone mineral density, and improved bone strength. | [12][15] |
| Body Composition | Ovariectomized rats | S4 | Maintained bone mineral density and increased bone strength while lowering body fat. | [12][15] |
Preclinical Anti-Cancer Activity
Recent in vitro studies have suggested that S4 may possess anti-cancer properties in various cancer cell lines.
| Cancer Type | Cell Lines | Key Findings | Reference |
| Hepatocellular Carcinoma (HCC) | HEP-3B, SK-HEP-1 | S4 significantly impaired HCC growth, migration, and proliferation, and induced apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. | [5] |
| Pancreatic Cancer | MIA-PaCa-2 | S4 repressed pancreatic cancer cell growth and proliferation via cell cycle arrest at the G0/G1 phase. | [6] |
| Breast Cancer | MCF-7, MDA-MB-231 | S4 reduced cell viability, suppressed clonogenicity and migration, promoted apoptosis, and induced cell cycle arrest. | [7][16] |
Experimental Protocols: Castrated Male Rat Model
A common preclinical model to evaluate the efficacy of SARMs like S4 involves the use of castrated rats to mimic a state of androgen deficiency.
Section 2: SLC-0111 (U-104) - Preclinical Profile
Mechanism of Action
SLC-0111 is a potent inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), with significantly lower activity against cytosolic isoforms CA I and CA II.[9][17] CAIX is a transmembrane enzyme that is minimally expressed in normal tissues but is highly upregulated in various solid tumors in response to hypoxia.[8] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH favorable for cancer cell survival while contributing to an acidic extracellular microenvironment that promotes tumor invasion and metastasis.[8] SLC-0111's inhibition of CAIX disrupts this pH regulation, leading to anti-tumor effects.[18][19]
Preclinical Efficacy in Cancer Models
SLC-0111 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both as a single agent and in combination with other therapies.
| Parameter | Model | Treatment | Key Findings | Reference |
| Enzyme Inhibition (Ki) | In vitro enzyme assay | SLC-0111 | Potent inhibitor of CAIX (Ki = 45.1 nM) and CAXII (Ki = 4.5 nM). | [9] |
| Tumor Growth | Orthotopic MDA-MB-231 breast cancer mouse model | SLC-0111 (19 and 38 mg/kg, daily) | Significantly inhibited primary tumor growth. | [9] |
| Metastasis | 4T1 experimental metastasis mouse model | SLC-0111 (19 mg/kg, daily) | Inhibited the formation of metastases. | [9] |
| Combination Therapy | A375-M6 melanoma cells | SLC-0111 + Dacarbazine/Temozolomide | Potentiated the cytotoxicity of the chemotherapeutic agents. | [10][11] |
| Combination Therapy | MCF7 breast cancer cells | SLC-0111 + Doxorubicin | Increased the cytotoxic effect of doxorubicin. | [10][11][20] |
| Combination Therapy | HCT116 colorectal cancer cells | SLC-0111 + 5-Fluorouracil | Enhanced the cytostatic activity of 5-Fluorouracil. | [10][11][20] |
| Cell Viability & Migration | Hepatoblastoma (HUH6) cells | SLC-0111 (100 µM) | Decreased cell viability and reduced cell motility. | [21][22] |
Experimental Protocols: In Vitro Cell Viability Assay
A fundamental method to assess the anti-cancer effects of a compound like SLC-0111 is the in vitro cell viability assay.
Comparative Summary and Conclusion
Direct preclinical comparisons between S4 and SLC-0111 are not available due to their distinct mechanisms of action and primary therapeutic targets.
-
S4 (Andarine) shows promise in preclinical models for its anabolic effects on muscle and bone, with a favorable safety profile concerning androgenic tissues like the prostate. Its emerging anti-cancer activity in vitro suggests a potential for broader therapeutic applications, although this is a more recent area of investigation.
-
SLC-0111 (U-104) has a well-defined role as a CAIX inhibitor with significant preclinical evidence supporting its anti-tumor and anti-metastatic effects, particularly in the context of hypoxic solid tumors. Its ability to sensitize cancer cells to conventional chemotherapy is a key finding from these studies.
References
- 1. benchchem.com [benchchem.com]
- 2. fitscience.co [fitscience.co]
- 3. Andarine:a selective androgen receptor modulator_Chemicalbook [chemicalbook.com]
- 4. swolverine.com [swolverine.com]
- 5. A selective androgen receptor modulator, S4, displays robust anti-cancer activity on hepatocellular cancer cells by negatively regulating PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anti-carcinogenic effect of andarine as a selective androgen receptor modulator on MIA-PaCa-2 cells by decreased proliferation and cell-cycle arrest at G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Signalchem LifeScience [signalchemlifesciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moreplatesmoredates.com [moreplatesmoredates.com]
- 13. benchchem.com [benchchem.com]
- 14. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. biorxiv.org [biorxiv.org]
- 17. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 19. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
Western Blot Analysis: A Comparative Guide to Confirming CAIX Knockdown and the Efficacy of S4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using Western blot analysis to validate the knockdown of Carbonic Anhydrase IX (CAIX) and to assess the therapeutic effect of the S4 inhibitor. We present supporting experimental data, detailed protocols, and visual workflows to aid in your research and development endeavors.
Comparative Analysis of CAIX Knockdown and S4 Inhibitor Effect
Western blot is a cornerstone technique for quantifying changes in protein expression, making it an essential tool for validating gene knockdown and evaluating the impact of small molecule inhibitors. Here, we compare its application in two distinct scenarios: confirming the genetic knockdown of CAIX and assessing the pharmacological effect of the S4 inhibitor on CAIX.
CAIX Knockdown Validation:
Genetic knockdown of CAIX, typically achieved using siRNA or shRNA, is expected to result in a significant and specific decrease in CAIX protein levels. Western blot analysis serves as a definitive confirmation of this reduction at the protein level. Studies have demonstrated a compelling reduction in CAIX protein expression post-transfection with CAIX-specific siRNA. For instance, in nasopharyngeal carcinoma CNE-2 cells, CAIX-siRNA treatment led to a significant decrease in CAIX protein expression. Similarly, in clear cell renal cell carcinoma (ccRCC) 786-O cells, a CAIX knockdown (786-O-CA9-KD) cell line showed a reduction of over 90% in CAIX protein levels compared to control cells. This clear and substantial decrease provides a straightforward measure of knockdown efficiency.
S4 Inhibitor Effect Assessment:
The S4 inhibitor is a potent and selective sulfamate (B1201201) inhibitor of CAIX and CAXII. Its effect on CAIX protein expression, however, can be more nuanced and cell-type dependent compared to the direct impact of a knockdown. Research on colorectal carcinoma cell lines revealed that treatment with the S4 inhibitor under hypoxic conditions led to a decrease in CAIX protein levels in HT29 cells, but an increase in KM20L2 cells. This highlights the importance of characterizing the inhibitor's effect in specific cellular contexts, as it may not always lead to a reduction in total protein expression but could alter its activity or localization. The antitumor effects of S4 have also been linked to the induction of the endoplasmic reticulum (ER) stress pathway in glioma cells.
Quantitative Data Summary
Validating Inhibitor-Induced Changes in Intracellular pH: A Comparison of Fluorescent Probes
This guide provides a comparative analysis of common fluorescent probes used to validate changes in intracellular pH (pHi) following the application of inhibitors that modulate ion transport, such as those affecting voltage-gated ion channels or exchangers. For the purpose of this guide, we will focus on inhibitors of the Na+/H+ exchanger 1 (NHE1), a key regulator of pHi, as a model for demonstrating the validation process. The principles and methods described are broadly applicable to other substances, including putative S4 inhibitors, that are hypothesized to alter cellular pHi.
Introduction to Intracellular pH Regulation and its Modulation
Intracellular pH is a critical physiological parameter tightly regulated to ensure optimal cellular function, including enzyme activity, cell proliferation, and apoptosis. A primary mechanism for pHi regulation in many cell types is the family of Na+/H+ exchangers (NHEs), which extrude a proton (H+) in exchange for a sodium ion (Na+). Inhibitors of NHEs, such as cariporide (B1668443) and amiloride, can therefore induce intracellular acidification, providing a robust system for evaluating the efficacy of pHi-sensitive fluorescent probes.
Comparison of Common Fluorescent pHi Probes
The selection of a fluorescent probe for measuring pHi is critical and depends on factors such as the experimental system, instrumentation availability, and the desired pH range of sensitivity. Below is a comparison of three widely used pHi probes.
| Feature | BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein) | SNARF (Seminaphtharhodafluor) | pHrodo Dyes |
| Measurement Type | Ratiometric | Ratiometric | Intensity-based |
| Excitation (Ex) / Emission (Em) Wavelengths | Dual Ex: ~490 nm & ~440 nm / Single Em: ~535 nm | Dual Em: ~580 nm & ~640 nm / Single Ex: ~514 nm | Ex/Em varies (e.g., Green: ~560/~585 nm, Red: ~590/~610 nm) |
| pKa | ~6.98 | ~7.5 | ~6.5 (calibrates over a wide range) |
| Advantages | - High sensitivity around physiological pH.- Ratiometric measurement minimizes effects of dye loading, photobleaching, and cell volume changes. | - Dual emission allows for ratiometric imaging with a single excitation wavelength.- Less susceptible to photobleaching than BCECF. | - Signal increases significantly as pH decreases (less background fluorescence at neutral pH).- Available in various colors and conjugates for multiplexing. |
| Disadvantages | - Susceptible to photobleaching.- Dual excitation requires rapid wavelength switching. | - Lower quantum yield compared to BCECF. | - Intensity-based measurement can be affected by dye concentration and cell number.- Requires careful calibration for quantitative measurements. |
| Typical Application | Live-cell imaging and spectrofluorometry for precise pHi measurements. | Confocal microscopy and flow cytometry. | Primarily used for studying endocytosis and phagocytosis pathways where acidification occurs. |
Experimental Protocols
General Protocol for pHi Measurement using BCECF-AM
This protocol outlines the steps for loading cells with the acetoxymethyl (AM) ester form of BCECF and measuring pHi changes upon treatment with an inhibitor.
Materials:
-
BCECF-AM (e.g., from Thermo Fisher Scientific)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), CaCl2 (1 mM), MgCl2 (1 mM), glucose (10 mM), HEPES (20 mM), pH adjusted to 7.4
-
NHE1 inhibitor (e.g., 10 µM Cariporide)
-
Calibration buffers (pH 6.5, 7.0, 7.5, 8.0) containing nigericin (B1684572) (10 µM) and valinomycin (B1682140) (5 µM)
Procedure:
-
Cell Culture: Plate cells (e.g., HEK293, HeLa) on glass-bottom dishes and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a 1 mM BCECF-AM stock solution in DMSO.
-
Prepare a loading solution by diluting the BCECF-AM stock to a final concentration of 1-5 µM in HBS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Wash cells twice with HBS.
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash cells three times with HBS to remove extracellular dye and allow for de-esterification of the AM ester (approximately 30 minutes).
-
-
Fluorescence Measurement:
-
Mount the dish on a fluorescence microscope equipped with a filter wheel for excitation wavelength switching (e.g., 490 nm and 440 nm) and an emission filter (e.g., 535 nm).
-
Acquire baseline fluorescence intensity ratios (F490/F440) for a few minutes.
-
Add the NHE1 inhibitor (e.g., Cariporide) and continue recording the fluorescence ratio. A decrease in the ratio indicates intracellular acidification.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with high-K+ calibration buffers containing the ionophores nigericin and valinomycin. These ionophores equilibrate the intracellular and extracellular pH.
-
Record the fluorescence ratio at several known pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Plot the F490/F440 ratio against the extracellular pH to generate a calibration curve.
-
Convert the experimental fluorescence ratios to pHi values using the calibration curve.
-
General Protocol for pHi Measurement using SNARF-1-AM
Materials:
-
SNARF-1-AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
NHE1 inhibitor
-
Calibration buffers with nigericin and valinomycin
Procedure:
-
Cell Culture and Dye Loading: Follow the same procedure as for BCECF, using a final SNARF-1-AM concentration of 5-10 µM.
-
Fluorescence Measurement:
-
Mount the dish on a confocal microscope or spectrofluorometer.
-
Excite the dye at a single wavelength (e.g., 514 nm).
-
Simultaneously collect the emission at two wavelengths (e.g., 580 nm and 640 nm).
-
Acquire a baseline ratio (F580/F640) before adding the inhibitor.
-
Add the inhibitor and continue recording the dual-emission intensities.
-
-
Calibration:
-
Perform a calibration similar to the BCECF protocol by treating the cells with high-K+ buffers of known pH containing nigericin and valinomycin.
-
Generate a calibration curve by plotting the emission ratio against the extracellular pH.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating inhibitor-induced changes in pHi.
Caption: Workflow for pHi measurement using fluorescent probes.
Signaling Pathway Perturbation
The following diagram illustrates the mechanism by which an NHE1 inhibitor leads to a decrease in intracellular pH.
S4 Carbonic Anhydrase Inhibitor: A Comparative Analysis of Isoform Cross-reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the S4 inhibitor's cross-reactivity with other human carbonic anhydrase (CA) isoforms, supported by experimental data. The S4 inhibitor, also known as SLC-0111, is a potent inhibitor of tumor-associated carbonic anhydrase IX (CA IX) and XII (CA XII).
The S4 inhibitor is a ureido-substituted sulfamate (B1201201) that has demonstrated significant efficacy in preclinical cancer models.[1][2] Its primary targets, CA IX and CA XII, are key regulators of pH in the tumor microenvironment and are often overexpressed in hypoxic tumors, making them attractive targets for cancer therapy.[2][3] Understanding the selectivity profile of S4 against other CA isoforms, particularly the ubiquitous cytosolic isoforms CA I and CA II, is crucial for evaluating its therapeutic potential and predicting potential off-target effects.
Comparative Inhibition Profile of S4
The inhibitory activity of S4 against various human carbonic anhydrase isoforms has been quantified, with the inhibition constant (Ki) serving as a key metric for potency. A lower Ki value indicates a stronger binding affinity and more potent inhibition.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM | Selectivity Ratio (Ki CA I or II / Ki CA IX or XII) |
| CA I | 5600 | 800 (vs. CA IX), 2800 (vs. CA XII) |
| CA II | 546 | 78 (vs. CA IX), 273 (vs. CA XII) |
| CA IX | 7 | - |
| CA XII | 2 | - |
Data sourced from MedChemExpress.[4]
As the data indicates, the S4 inhibitor demonstrates high potency against the tumor-associated isoforms CA IX and CA XII, with Ki values in the low nanomolar range.[4] In contrast, it is significantly less potent against the cytosolic isoforms CA I and CA II, with Ki values that are approximately 800-fold and 78-fold higher for CA I and CA II, respectively, compared to CA IX.[4][5] This selectivity is a critical attribute, as inhibition of the widely expressed CA I and II isoforms can lead to undesirable side effects.[5]
Experimental Protocols
The determination of the inhibition constants for the S4 inhibitor against various carbonic anhydrase isoforms is typically performed using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton.
Stopped-Flow CO2 Hydration Assay
Principle: This assay measures the rate of the CA-catalyzed hydration of CO2. The subsequent release of a proton causes a pH change in the assay buffer, which is monitored over time using a pH indicator dye. The initial rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (CA I, CA II, CA IX, CA XII)
-
S4 inhibitor (SLC-0111)
-
Assay Buffer (e.g., 20 mM HEPES or TRIS, pH 7.5, containing a pH indicator such as phenol (B47542) red)
-
CO2-saturated water
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the S4 inhibitor in DMSO.
-
Prepare working solutions of the inhibitor by diluting the stock solution in the assay buffer.
-
Prepare a stock solution of the carbonic anhydrase enzyme in the assay buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through deionized water.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a reaction tube, mix the enzyme solution with the desired concentration of the S4 inhibitor (or vehicle control).
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the enzymatic reaction from the linear phase of the absorbance change.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
Visualizing the Experimental Workflow and Inhibitory Action
To further clarify the experimental process and the inhibitor's mechanism, the following diagrams have been generated.
Caption: Experimental workflow for determining carbonic anhydrase inhibition.
Caption: S4 inhibitor's cross-reactivity with CA isoforms.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay: Inhibition of human carbonic anhydrase 5A by stopped flow CO2 hydration method (CHEMBL1217098) - ChEMBL [ebi.ac.uk]
Safety Operating Guide
Proper Disposal of CAIX Inhibitor S4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing CAIX Inhibitor S4, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this potent and selective carbonic anhydrase IX/XII inhibitor. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before addressing disposal, it is imperative to handle this compound with appropriate safety measures. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed and causes skin and serious eye irritation. Therefore, personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing must be worn.
In the event of accidental exposure, refer to the following first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation" . Chemical waste disposal regulations vary significantly by region and institution. Therefore, the following steps provide a general framework that must be adapted to your specific institutional and local guidelines.
Step 1: Waste Identification and Classification
This compound is a sulfonamide-based organic compound. In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). In the European Union, the Waste Framework Directive outlines the requirements for hazardous waste management.
-
Consult your institution's Environmental Health and Safety (EHS) office: This is the most critical step. Your EHS office will provide specific guidance on how to classify and dispose of this compound waste based on your location.
-
Do not mix with other waste streams: Unless explicitly permitted by your EHS office, do not mix this compound waste with other chemical or biological waste.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and personal protective equipment (e.g., gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.
-
Do not dispose of solutions containing this compound down the drain. Sulfonamides can be persistent organic pollutants and are not readily biodegradable.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date).
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory until they are collected by your institution's hazardous waste management team.
Step 4: Waste Pickup and Final Disposal
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Professional Disposal: The waste will be transported and disposed of by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Cell Line/Enzyme | Conditions |
| Ki (Inhibition Constant) | 7 nM | Recombinant Human CAIX | - |
| 2 nM | Recombinant Human CAXII | - | |
| 546 nM | Recombinant Human CAII | - | |
| 5600 nM | Recombinant Human CAI | - | |
| **IC50 (Half- |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
